GSK-3 Inhibitor XIII
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15N5 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C18H15N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23) |
InChI Key |
JYCUVOXSZBECAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
GSK-3 Inhibitor XIII: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycogen (B147801) Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell signaling, proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in a wide range of pathologies, such as neurodegenerative diseases, bipolar disorder, diabetes, and cancer.[1][4][5] GSK-3 exists in two highly homologous isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa).[5][6] This central role has made GSK-3 an attractive target for therapeutic intervention. GSK-3 Inhibitor XIII is a potent, small-molecule inhibitor that has been instrumental in the study of GSK-3 function. This document provides an in-depth technical overview of its mechanism of action, its effects on key signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound, an aminopyrazole compound, functions as a potent, ATP-competitive inhibitor of GSK-3.[7][8] This mechanism involves the inhibitor binding to the ATP-binding pocket in the catalytic domain of the GSK-3 enzyme.[3] By occupying this site, this compound directly prevents the binding of the co-substrate ATP, which is essential for the phosphotransfer reaction. This blockade of ATP binding effectively halts the kinase's ability to phosphorylate its downstream substrates. The inhibition is reversible and concentration-dependent.
Quantitative Inhibition Data
This compound demonstrates high potency against GSK-3. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity and higher potency.
| Inhibitor | Target | Inhibition Constant (Ki) | Mechanism | Chemical Class |
| This compound | GSK-3 | 24 nM[8][9] | ATP-Competitive[8][9] | Aminopyrazole[7][8] |
Impact on Core Signaling Pathways
By inhibiting GSK-3, this compound modulates several critical intracellular signaling pathways. GSK-3 is often a negative regulator in these pathways; therefore, its inhibition typically leads to pathway activation.
Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][10] Inhibition of GSK-3 by this compound prevents β-catenin phosphorylation. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate gene expression.[1]
Experimental Protocols
The following protocols are standard methods for characterizing the activity and cellular effects of GSK-3 inhibitors like this compound.
Protocol: Cellular GSK-3 Inhibition Assessment by Western Blot for β-Catenin
A reliable method to confirm the functional inhibition of GSK-3 in a cellular context is to measure the accumulation of its substrate, β-catenin.[11][12]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, U2OS) in 6-well plates and grow to 70-80% confluency.[11]
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.[11]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the total protein lysate.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare with Laemmli sample buffer.[11]
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against total β-catenin and a loading control (e.g., GAPDH or β-actin).[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[11]
-
-
Detection and Analysis:
Protocol: In Vitro Kinase Assay for IC50 Determination
Biochemical assays directly measure the catalytic activity of purified GSK-3 enzyme and are ideal for determining the inhibitory potency (IC50) of compounds.[13]
Methodology:
-
Reagents and Materials:
-
Assay Procedure (Example using ADP-Glo™ Kinase Assay):
-
Dispense serial dilutions of this compound into the wells of a 384-well plate.[13]
-
Add the GSK-3β enzyme to the wells.[13]
-
Initiate the kinase reaction by adding a mix of the substrate and ATP.[13]
-
Incubate the plate at 30°C for 60 minutes.[13]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[13]
-
Read the luminescence signal on a plate reader. The signal correlates with the amount of ADP formed and thus with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
This compound is a valuable research tool for elucidating the complex roles of GSK-3 in cellular biology and disease. Its mechanism as a potent, ATP-competitive inhibitor is well-characterized, providing a direct means to modulate GSK-3 activity. By preventing the phosphorylation of key substrates like β-catenin, it allows for the functional study of critical signaling pathways. The experimental protocols detailed herein provide a robust framework for researchers to confirm its efficacy and explore its biological consequences in various experimental systems.
References
- 1. Activator or inhibitor? GSK-3 as a new drug target: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. GSK-3 Inhibitor | Encyclopedia MDPI [encyclopedia.pub]
- 3. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound The this compound, also referenced under CAS 404828-08-6, controls the biological activity of GSK-3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 404828-08-6 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Discovery and Synthesis of GSK-3 Inhibitor XIII
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GSK-3 Inhibitor XIII, a potent ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3). This document details the relevant signaling pathways, experimental protocols for synthesis and analysis, and key quantitative data.
Introduction to GSK-3 and Its Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a crucial role in a multitude of cellular processes. It exists in two isoforms, GSK-3α and GSK-3β, which are involved in regulating glycogen metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 is a key component of several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Dysregulation of GSK-3 activity has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, the development of potent and selective GSK-3 inhibitors is a significant area of interest in drug discovery.
This compound, also known by its chemical name 5,6,7,8-tetrahydro-N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-4-quinazolinamine, is an aminopyrazole-based compound identified as a potent ATP-competitive inhibitor of GSK-3.
Core Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | 5,6,7,8-tetrahydro-N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-4-quinazolinamine | [1] |
| Molecular Formula | C₁₈H₁₉N₅ | [1] |
| Molecular Weight | 317.38 g/mol | |
| CAS Number | 404828-08-6 | [1] |
| Mechanism of Action | ATP-competitive inhibitor of GSK-3 | [1] |
| Biological Activity | Value | Notes | Reference |
| Ki (GSK-3) | 24 nM | Potent inhibition of the kinase. | |
| Inhibition of GSK3 | 34% at 2.5 µM | Demonstrates target engagement in a biochemical assay. | [1] |
Signaling Pathways Involving GSK-3
GSK-3 is a critical node in several intracellular signaling cascades. Its inhibition by compounds like this compound can have significant downstream effects.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
Caption: Wnt/β-catenin signaling pathway with GSK-3 inhibition.
PI3K/Akt Signaling Pathway
Growth factors can activate the PI3K/Akt pathway. Akt, a serine/threonine kinase, directly phosphorylates and inactivates GSK-3. This is a key mechanism for cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and its regulation of GSK-3.
Discovery and Synthesis of this compound
The discovery of this compound emerged from research into pyrazol-3-ylquinazolin-4-ylamine derivatives as protein kinase inhibitors. The core structure was optimized to achieve potent and selective inhibition of GSK-3.
Retrosynthetic Analysis and Synthesis Workflow
The synthesis of this compound can be conceptually broken down into the preparation of two key heterocyclic intermediates followed by their coupling.
Caption: Retrosynthetic approach for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-amino-5-methylpyrazole
This intermediate can be synthesized via the reaction of cyanoacetone with hydrazine (B178648) hydrate (B1144303).
-
Materials: Cyanoacetone, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve cyanoacetone in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of 4-chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline (B8691888)
This intermediate is typically prepared from 2-aminocyclohex-1-enecarbonitrile and benzoyl chloride, followed by chlorination.
-
Step 1: Synthesis of 2-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one
-
Materials: 2-Aminocyclohex-1-enecarbonitrile, Benzoyl chloride, Pyridine.
-
Procedure:
-
Dissolve 2-aminocyclohex-1-enecarbonitrile in pyridine.
-
Add benzoyl chloride dropwise and stir the mixture.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, pour the mixture into water to precipitate the product.
-
Filter, wash with water, and dry the solid.
-
-
-
Step 2: Chlorination to 4-chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline
-
Materials: 2-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Suspend the quinazolinone from Step 1 in phosphorus oxychloride.
-
Heat the mixture to reflux for several hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.
-
-
Protocol 3: Synthesis of this compound (Final Step)
This final step involves a nucleophilic aromatic substitution reaction.
-
Materials: 4-chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline, 3-amino-5-methylpyrazole, a suitable base (e.g., Diisopropylethylamine - DIPEA), and a high-boiling point solvent (e.g., N,N-Dimethylformamide - DMF or 1,4-Dioxane).
-
Procedure:
-
To a solution of 4-chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline in the chosen solvent, add 3-amino-5-methylpyrazole and the base.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Biological Evaluation Protocols
Protocol 4: In Vitro GSK-3β Kinase Assay (Example using Z'-LYTE™)
This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of compounds against GSK-3β.
-
Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
-
Materials:
-
Recombinant human GSK-3β enzyme.
-
Z'-LYTE™ Kinase Assay Kit - Ser/Thr peptide substrate specific for GSK-3β.
-
ATP.
-
This compound (or other test compounds).
-
Assay buffer.
-
Development reagent.
-
Stop reagent.
-
Microplate reader capable of fluorescence measurements.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the test compound, GSK-3β enzyme, and the peptide substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the development reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide.
-
Incubate to allow for the development reaction.
-
Add the stop reagent to terminate the development reaction.
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm).
-
Calculate the emission ratio and determine the percent inhibition based on controls (no inhibitor and no enzyme).
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the roles of GSK-3 in various cellular processes and disease models. Its potent, ATP-competitive mechanism of action provides a means to modulate the Wnt/β-catenin and PI3K/Akt signaling pathways, among others. The synthetic route, while multi-stepped, relies on established heterocyclic chemistry, making it accessible for medicinal chemistry efforts aimed at developing novel GSK-3 inhibitors with improved therapeutic profiles. Further characterization of its isoform selectivity and in vivo efficacy will be crucial for its potential translation into a therapeutic agent.
References
The Core Function of GSK-3 Inhibitor XIII: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthale Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, type II diabetes, and various cancers. GSK-3 Inhibitor XIII is a potent, selective, and ATP-competitive inhibitor of GSK-3, making it a valuable tool for elucidating the physiological and pathological roles of this critical enzyme. This technical guide provides an in-depth overview of the function of this compound, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action
This compound exerts its function by directly binding to the ATP-binding pocket of Glycogen Synthase Kinase-3, thereby preventing the phosphorylation of its downstream substrates. This competitive inhibition modulates the activity of key signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways, which are central to numerous cellular functions. By inhibiting GSK-3, this small molecule influences the conformational dynamics of the enzyme, leading to the modulation of downstream cellular events.
Quantitative Data
The inhibitory activity of this compound and a selection of other commonly used GSK-3 inhibitors are summarized below. This data is crucial for comparing the potency and selecting the appropriate inhibitor for specific experimental needs.
| Inhibitor | Type | Target(s) | K_i (nM) | IC_50 (nM) | Reference |
| This compound | ATP-competitive | GSK-3 | 24 | - | [1] |
| CHIR-99021 | ATP-competitive | GSK-3α/β | - | 10 (GSK-3α), 6.7 (GSK-3β) | |
| SB216763 | ATP-competitive | GSK-3α/β | - | 34.3 | |
| AR-A014418 | ATP-competitive | GSK-3β | 38 | 104 | |
| Tideglusib | Non-ATP competitive | GSK-3 | - | 60 | [2] |
| LY2090314 | ATP-competitive | GSK-3α/β | - | 1.5 (GSK-3α), 0.9 (GSK-3β) | [2] |
Key Signaling Pathways Modulated by this compound
GSK-3 is a critical node in several signaling pathways. Its inhibition by this compound has profound effects on cellular function.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This compound blocks this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes.
PI3K/Akt Signaling Pathway
Growth factors activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of GSK-3. By directly inhibiting GSK-3, this compound can mimic the effects of growth factor signaling on downstream targets, promoting cell survival and proliferation.
Experimental Protocols
Detailed methodologies for key experiments involving the assessment of GSK-3 inhibition are provided below. These protocols are based on established methods and can be adapted for use with this compound.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on GSK-3 activity.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide (e.g., a peptide derived from glycogen synthase)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 96-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute this compound in DMSO to create a range of concentrations. Further dilute these into the kinase assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the GSK-3β enzyme and the GSK-3 substrate peptide, both diluted in kinase assay buffer.
-
Add Inhibitor: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be near the K_m for GSK-3β.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detect ADP Formation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and plot the results to determine the IC_50 value.
Western Blot Analysis of Tau Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of Tau, a key substrate of GSK-3 implicated in Alzheimer's disease.
Materials:
-
SH-SY5Y neuroblastoma cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (specific to a GSK-3 phosphorylation site, e.g., Ser396), anti-total-Tau, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated Tau signal to the total Tau and loading control signals.
Cell Viability Assay
This assay determines the effect of this compound on the viability of cells, which is crucial for assessing its potential therapeutic or cytotoxic effects.
Materials:
-
SH-SY5Y cells (or other cell line of interest)
-
96-well cell culture plates
-
This compound
-
MTT or CCK-8 reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Allow cells to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement (MTT Assay): a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Viability Measurement (CCK-8 Assay): a. Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C. b. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a powerful research tool for investigating the multifaceted roles of GSK-3 in health and disease. Its high potency and selectivity allow for the precise modulation of GSK-3 activity, enabling researchers to dissect its involvement in complex signaling networks. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing robust studies to further unravel the therapeutic potential of targeting GSK-3. As with any inhibitor, careful experimental design and validation are crucial for obtaining reliable and reproducible results.
References
GSK-3 Inhibitor XIII: A Technical Guide to its Role in the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthale Kinase 3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[1] Crucially, GSK-3 is a key negative regulator of the canonical Wnt signaling pathway, a fundamental pathway in embryonic development and tissue homeostasis.[1] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[2] Pharmacological inhibition of GSK-3 has emerged as a critical tool for studying and potentially treating these conditions.[2]
This technical guide focuses on GSK-3 Inhibitor XIII, a potent and ATP-competitive inhibitor of GSK-3. We will delve into its mechanism of action within the Wnt signaling cascade, provide quantitative data, and present detailed experimental protocols for its application in research settings.
This compound: Properties and Potency
This compound is a small molecule that potently inhibits both isoforms of GSK-3, GSK-3α and GSK-3β. Its primary mode of action is through competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[3]
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Notes |
| Ki (GSK-3) | 24 nM[3] | N/A | ATP-competitive inhibition. |
| IC50 (Antiproliferative) | 1.4 μM | COLO 205 | Inhibition of thymidine (B127349) uptake after 96 hrs. |
| IC50 (Antiproliferative) | 7.99 μM | DU-145 | CCK8 assay after 48 hrs. |
The Wnt/β-Catenin Signaling Pathway: Mechanism of GSK-3 Inhibition
The canonical Wnt signaling pathway is tightly regulated by the "destruction complex," which includes GSK-3, Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[4][5]
In the "Off" State (Absence of Wnt):
-
The destruction complex is active.
-
GSK-3 phosphorylates β-catenin at specific serine and threonine residues.[1]
-
Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.[6]
-
Low cytosolic levels of β-catenin prevent its translocation to the nucleus, and Wnt target genes remain inactive.
In the "On" State (Presence of Wnt or GSK-3 Inhibition):
-
Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors.
-
This binding leads to the recruitment of the destruction complex to the plasma membrane and its inactivation.
-
Crucially, inhibition of GSK-3 by compounds like this compound mimics the "On" state.
-
With GSK-3 inhibited, β-catenin is no longer phosphorylated and avoids degradation.[7][8]
-
Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[8]
-
In the nucleus, β-catenin acts as a co-activator for the T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes (e.g., c-Myc, Cyclin D1, Axin2).[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in the Wnt signaling pathway. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
TCF/LEF Reporter Assay
This assay quantifies the transcriptional activity of the Wnt pathway.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (or FOPFlash control) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control.
β-Catenin Stabilization and Nuclear Translocation Assay (Western Blot)
This assay visualizes the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (for total protein)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-β-catenin, anti-Lamin B1 (nuclear marker), anti-GAPDH or α-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and treat with a range of concentrations of this compound or vehicle control for a specified time (e.g., 4, 8, 16 hours).
-
Cell Lysis:
-
For total β-catenin: Lyse cells directly in a suitable lysis buffer.
-
For subcellular localization: Fractionate cells into nuclear and cytoplasmic extracts using a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Probe for loading controls (Lamin B1 for nuclear, GAPDH/α-Tubulin for cytoplasmic) to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the respective loading controls.
Visualizations
Wnt Signaling Pathway and GSK-3 Inhibition
Caption: Canonical Wnt signaling pathway and the role of this compound.
Experimental Workflow for TCF/LEF Reporter Assay
Caption: Workflow for the TCF/LEF luciferase reporter assay.
Experimental Workflow for β-Catenin Western Blot
Caption: Workflow for β-catenin Western blot analysis.
Conclusion
This compound is a valuable research tool for dissecting the intricacies of the Wnt signaling pathway. Its potency and ATP-competitive mechanism of action make it a reliable agent for activating the pathway through the stabilization of β-catenin. The experimental protocols provided in this guide offer a framework for researchers to investigate the downstream consequences of GSK-3 inhibition in their specific models of interest. Further characterization of this compound's cellular effects will undoubtedly contribute to a deeper understanding of Wnt-mediated cellular processes and their roles in health and disease.
References
- 1. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel GSK3-regulated APC:Axin interaction regulates Wnt signaling by driving a catalytic cycle of efficient βcatenin destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 and Axin function in a beta-catenin-independent pathway that regulates neurite outgrowth in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of glycogen synthase kinase-3 alleviates Tcf3 repression of the pluripotency network and increases embryonic stem cell resistance to differentiation - PMC [pmc.ncbi.nlm.nih.gov]
GSK-3 Inhibitor XIII ATP-competitive inhibition kinetics
An In-depth Technical Guide on the ATP-Competitive Inhibition Kinetics of a GSK-3 Inhibitor
This technical guide provides a detailed overview of the core principles and methodologies for characterizing the ATP-competitive inhibition kinetics of Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors. For the purpose of this guide, we will focus on the well-characterized, selective, and ATP-competitive GSK-3 inhibitor, AR-A014418, as a representative example.
Introduction to GSK-3 and ATP-Competitive Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] GSK-3 is a key component of several signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.[2][3] Its dysregulation has been implicated in various diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a significant therapeutic target.[4][5]
A major class of GSK-3 inhibitors functions through an ATP-competitive mechanism. These small molecules bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate.[5] This mode of action prevents the transfer of a phosphate (B84403) group from ATP to the target protein, thereby inhibiting the kinase's activity.[6] The characterization of these inhibitors involves determining their potency and affinity, typically expressed as IC50 and Kᵢ values, respectively.
Quantitative Data for Representative Inhibitor: AR-A014418
AR-A014418 is a selective inhibitor of GSK-3β that acts in an ATP-competitive manner.[7][8] Its inhibitory activity has been quantified in cell-free assays, providing key metrics for its potency and affinity.
| Parameter | Value | Target | Notes |
| IC₅₀ | 104 nM | GSK-3β | The concentration of inhibitor required to reduce enzyme activity by 50%.[1][7][9] |
| Kᵢ | 38 nM | GSK-3β | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.[7][8][9] |
Key Signaling Pathway: Wnt/β-catenin
GSK-3 is a central negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Determining the ATP-competitive inhibition kinetics of a compound like AR-A014418 typically involves a biochemical assay that measures the phosphorylation of a substrate by GSK-3. Radiometric and luminescence-based assays are common formats.[10][11] The following is a generalized protocol for a luminescence-based assay (e.g., ADP-Glo™).[12]
Objective: To determine the IC₅₀ value of an inhibitor against GSK-3β by measuring the amount of ADP produced, which is correlated with kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 peptide substrate (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine Triphosphate)
-
Test Inhibitor (e.g., AR-A014418) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., AR-A014418) in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2.5X GSK-3β/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for GSK-3β to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. The amount of light generated is directly proportional to the kinase activity.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
To determine the Kᵢ and confirm the ATP-competitive mechanism, this experiment can be repeated at several different ATP concentrations. A competitive inhibitor will show an increase in its apparent IC₅₀ value as the ATP concentration increases.[6]
Experimental Workflow Visualization
The general workflow for conducting an in vitro kinase inhibition assay to determine inhibitor potency is outlined below.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Target Protein Interactions of GSK-3 Inhibitor XIII
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interactions between GSK-3 Inhibitor XIII and its primary target, Glycogen (B147801) Synthase Kinase 3 (GSK-3). It details the inhibitor's mechanism of action, its effects on key cellular signaling pathways, and the experimental protocols used to characterize its activity.
Introduction to Glycogen Synthase Kinase 3 (GSK-3)
Glycogen Synthase Kinase 3 (GSK-3) is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotes.[1] It exists as two isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), which are encoded by distinct genes but share 98% identity within their kinase domains.[1] Unlike many other kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition in response to various upstream signals.[1][2] GSK-3 is a critical regulator in a multitude of cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and gene transcription.[3][4] Its dysregulation has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[3][5]
This compound: Overview and Mechanism of Action
This compound, also known as (5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine, is a potent small molecule inhibitor of GSK-3. It functions as an ATP-competitive inhibitor, meaning it binds to the highly conserved ATP-binding pocket of the GSK-3 enzyme.[6] This binding action prevents the endogenous ATP from docking, thereby blocking the transfer of a phosphate (B84403) group to GSK-3's substrates and inhibiting its kinase activity.[4]
Quantitative Interaction Data
The potency of this compound has been quantified through biochemical assays. The key interaction parameter is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| This compound | GSK-3 | Biochemical Kinase Assay | Kᵢ | 24 nM | [6] |
Impact on Core Signaling Pathways
Inhibition of GSK-3 by Inhibitor XIII has significant downstream consequences on several major signaling pathways.
In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2][7] By inhibiting GSK-3, Inhibitor XIII prevents the phosphorylation of β-catenin.[7] This leads to the stabilization, accumulation, and nuclear translocation of β-catenin, where it can activate the transcription of Wnt target genes.[7]
GSK-3 is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau.[7] In neurodegenerative conditions like Alzheimer's disease, tau becomes hyperphosphorylated, leading to the formation of neurofibrillary tangles.[3][5] The application of this compound is expected to decrease the phosphorylation of tau at GSK-3 specific sites, a key therapeutic strategy being explored for these diseases.[7]
GSK-3 can phosphorylate the androgen receptor (AR). The use of aminopyrazole-based GSK-3 inhibitors, such as GSK Inhibitor XIII, has been shown to suppress both AR-transcriptional activity and AR expression in prostate cancer cells.[8] This suggests a role for GSK-3 inhibitors in modulating AR-driven processes.[8]
Potential Off-Target Interactions
While this compound is potent, like all kinase inhibitors, the possibility of off-target effects exists. ATP-competitive inhibitors bind to a pocket that is highly conserved across the kinome, which can lead to interactions with other kinases.[7] Although a specific kinome-wide selectivity profile for this compound is not publicly available, researchers should employ control experiments, such as using structurally unrelated GSK-3 inhibitors or genetic knockdown techniques (e.g., siRNA/CRISPR), to confirm that observed effects are due to on-target GSK-3 inhibition.[7]
Detailed Experimental Protocols
The characterization of this compound relies on both biochemical and cell-based assays.
These assays directly measure the enzymatic activity of purified GSK-3 and the direct inhibitory effect of the compound. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9]
Objective: To determine the IC₅₀ or Kᵢ value of this compound by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate (e.g., a synthetic peptide like GS-2)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add Enzyme: Add 2.5 µL of a solution containing the GSK-3β enzyme and the peptide substrate to each well.
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Measure Luminescence: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
This assay measures the downstream effect of GSK-3 inhibition in a cellular context, providing insight into cell permeability and on-target efficacy.[10][11]
Objective: To measure the accumulation of β-catenin in cells treated with this compound.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells or similar cell line
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., another known GSK-3 inhibitor like CHIR-99021)
-
96-well clear-bottom plates
-
Fixation and permeabilization buffers
-
Primary antibody against β-catenin
-
Secondary antibody conjugated to a reporter (e.g., HRP or a fluorophore)
-
Luminometric or fluorescent substrate
-
Plate reader
Protocol:
-
Cell Plating: Seed CHO-K1 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a positive control, and a vehicle control (DMSO). Incubate for a specified time (e.g., 4-6 hours).
-
Fix and Permeabilize: Remove the medium, wash the cells with PBS, and then fix the cells (e.g., with 4% paraformaldehyde). Following fixation, permeabilize the cell membranes (e.g., with 0.1% Triton X-100).
-
Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for β-catenin.
-
Secondary Antibody: After washing, incubate with a labeled secondary antibody that will bind to the primary antibody.
-
Detection: Wash the cells thoroughly. Add the appropriate substrate for the reporter enzyme or measure the fluorescence directly.
-
Data Acquisition: Read the signal (luminescence or fluorescence) on a plate reader. The signal intensity correlates with the amount of stabilized β-catenin.
-
Data Analysis: Normalize the data to control wells and plot against inhibitor concentration to determine the EC₅₀.
Conclusion
This compound is a potent, ATP-competitive inhibitor that directly targets the kinase activity of GSK-3α and GSK-3β. Its primary mechanism of action leads to significant modulation of critical cellular pathways, most notably the Wnt/β-catenin and tau phosphorylation pathways. This guide provides the foundational technical information and experimental frameworks necessary for researchers to effectively utilize and further investigate the protein interactions and cellular effects of this compound in drug discovery and development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gskure.com [gskure.com]
- 3. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. GSK-3 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of GSK-3 Inhibitor XIII (CHIR-99021) on Tau Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effect of GSK-3 Inhibitor XIII, also known as CHIR-99021, on the phosphorylation of the microtubule-associated protein tau. Glycogen Synthase Kinase-3 (GSK-3) is a critical serine/threonine kinase implicated in the pathogenesis of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. In these conditions, tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs), microtubule destabilization, and eventual neuronal death. GSK-3β is a primary kinase responsible for this pathological hyperphosphorylation.
CHIR-99021 is a highly potent and selective ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β. Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, CHIR-99021 prevents β-catenin phosphorylation, allowing it to accumulate, translocate to the nucleus, and activate gene transcription. Crucially, this inhibition of GSK-3 also directly reduces the phosphorylation of tau at numerous disease-associated sites.
Quantitative Data on Tau Phosphorylation
The efficacy of GSK-3 inhibitors in reducing tau phosphorylation has been quantified in various preclinical models. The following tables summarize key findings from a study by Selenica et al. (2007), which investigated the effects of the potent GSK-3 inhibitor CHIR98014 (a close analog of CHIR-99021) in a postnatal rat model that exhibits elevated GSK-3β activity and tau phosphorylation.
Table 1: Effect of CHIR98014 on Tau Phosphorylation (p-Ser396) in Postnatal Rat Cortex
| Treatment Group | Dose (mg/kg) | Mean p-Tau Level (% of Vehicle) | Standard Error of the Mean (SEM) |
| Vehicle | - | 100 | 11 |
| CHIR98014 | 20 | 58 | 8 |
Data adapted from Selenica et al., British Journal of Pharmacology, 2007.[1]
Table 2: Effect of CHIR98014 on Tau Phosphorylation (p-Ser396) in Postnatal Rat Hippocampus
| Treatment Group | Dose (mg/kg) | Mean p-Tau Level (% of Vehicle) | Standard Error of the Mean (SEM) |
| Vehicle | - | 100 | 12 |
| CHIR98014 | 20 | 66 | 9 |
Data adapted from Selenica et al., British Journal of Pharmacology, 2007.[1]
These results demonstrate a significant reduction in tau phosphorylation at Serine 396, a key pathological site, following systemic administration of a potent GSK-3 inhibitor.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the dual effect of GSK-3 inhibition by CHIR-99021 on both the Wnt/β-catenin pathway and the direct phosphorylation of tau.
Experimental Protocols
The following section details a representative protocol for assessing the effect of a GSK-3 inhibitor on tau phosphorylation in an in vivo rodent model, synthesized from established methodologies.
In Vivo Dosing and Tissue Collection (Rat Model)
-
Animal Model : Utilize 12-day old postnatal Sprague-Dawley rats, which naturally exhibit high levels of GSK-3β activity and tau phosphorylation.
-
Inhibitor Preparation : Dissolve CHIR-99021 (this compound) in a suitable vehicle (e.g., 25% (w/v) hydroxypropyl-β-cyclodextrin in distilled water).
-
Administration : Administer the inhibitor or vehicle control via subcutaneous (s.c.) injection at the desired dose (e.g., 20 mg/kg).
-
Tissue Harvest : At a predetermined time point post-injection (e.g., 4 hours), euthanize the animals via an approved method such as CO2 asphyxiation followed by decapitation.
-
Dissection and Storage : Rapidly dissect the brain on an ice-cold surface. Isolate specific regions of interest, such as the cortex and hippocampus. Immediately flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until further processing.
Western Blot Analysis of Tau Phosphorylation
-
Protein Extraction (Lysis) :
-
Homogenize the frozen brain tissue in 9 volumes of ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., aprotinin, leupeptin, pepstatin, PMSF, sodium fluoride, sodium orthovanadate).
-
Incubate the homogenate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new pre-chilled tube.
-
-
Protein Quantification :
-
Determine the total protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit, following the manufacturer's instructions.
-
Normalize all samples to the same final concentration using lysis buffer to ensure equal protein loading.
-
-
SDS-PAGE (Gel Electrophoresis) :
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Load the prepared samples onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.
-
Confirm successful transfer by briefly staining the membrane with Ponceau S solution.
-
-
Immunoblotting :
-
Blocking : Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat milk for blocking when detecting phosphoproteins due to the presence of phosphoprotein casein.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibodies diluted in 5% BSA/TBST.
-
Phospho-Tau Antibody : e.g., anti-pTau (Ser396/Ser404) (PHF-1 clone) or anti-pTau (Ser202/Thr205) (AT8 clone).
-
Total Tau Antibody : For normalization (e.g., Tau-5 or HT7).
-
Loading Control Antibody : To ensure equal protein loading (e.g., anti-GAPDH or anti-β-actin).
-
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane for 1 hour at room temperature with the appropriate Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in 5% BSA/TBST.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis :
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis using appropriate software (e.g., ImageJ). Quantify the band intensity for the phospho-tau, total tau, and loading control proteins.
-
Calculate the final result by normalizing the phospho-tau signal to the total tau signal (or the loading control signal) to account for any variations in protein loading.
-
Experimental Workflow Visualization
The diagram below outlines the key steps in a typical in vivo experiment designed to test the efficacy of this compound.
References
In-Depth Technical Guide: GSK-3 Inhibitor XIII and its Regulation of the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a crucial transcription factor in the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer. Its activity is modulated by a complex network of signaling pathways, with Glycogen (B147801) Synthase Kinase-3 (GSK-3) emerging as a significant regulator. GSK-3, a constitutively active serine/threonine kinase, exists in two isoforms, GSK-3α and GSK-3β, and is implicated in a myriad of cellular processes.[1][2] This technical guide delves into the intricate relationship between GSK-3 and AR, with a specific focus on the regulatory effects of GSK-3 Inhibitor XIII, a potent aminopyrazole compound.[1][3]
This document provides a comprehensive overview of the mechanism of action of this compound on the androgen receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further explore the therapeutic potential of targeting the GSK-3/AR axis in prostate cancer and other androgen-dependent pathologies.
Mechanism of Action: this compound's Impact on the Androgen Receptor
GSK-3 exerts its influence on the androgen receptor through a multi-faceted mechanism that includes direct phosphorylation, regulation of its subcellular localization, and modulation of its transcriptional activity. This compound, by targeting the ATP-binding pocket of GSK-3, effectively abrogates these effects, leading to a significant alteration in AR signaling.
Regulation of AR Transcriptional Activity
Control of AR Subcellular Localization
A critical aspect of androgen receptor function is its translocation from the cytoplasm to the nucleus upon ligand binding, a prerequisite for its transcriptional activity. Research has shown that inhibition of GSK-3 can significantly impact this process. Specifically, GSK-3 inhibitors, including this compound, have been found to promote the nuclear export of the androgen receptor.[5] This leads to a reduction in the nuclear pool of AR available to bind to androgen response elements (AREs) on target genes, thereby contributing to the overall suppression of AR-mediated transcription.
AR Phosphorylation and Stability
GSK-3 is known to directly phosphorylate the androgen receptor, a post-translational modification that can influence its activity and stability.[6] While the precise phosphorylation sites and their functional consequences are still under investigation, it is evident that this phosphorylation is a key regulatory event. By inhibiting GSK-3, this compound prevents the phosphorylation of AR, which may contribute to the observed decrease in its transcriptional activity. Furthermore, prolonged inhibition of GSK-3 has been linked to the proteasomal degradation of the AR protein, suggesting a role for GSK-3 in maintaining AR stability.[5]
Quantitative Data
The following table summarizes the known quantitative data for this compound and other relevant GSK-3 inhibitors.
| Inhibitor | Target | Parameter | Value | Cell Line/System | Reference |
| This compound | GSK-3 | Ki | 24 nM | in vitro | [7] |
| SB216763 | GSK-3β | IC50 (Cell Proliferation) | ~1 µM | C4-2, LNCaP-SSR, LNCaP | [8] |
| CHIR99021 | GSK-3 | IC50 (Colony Formation) | Not Specified | 22Rv1 |
Signaling Pathways
The regulation of the androgen receptor by GSK-3 is intricately linked with other major signaling cascades, most notably the PI3K/Akt pathway.
The PI3K/Akt/GSK-3 Signaling Axis in AR Regulation
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it directly impacts GSK-3 activity. Akt (also known as Protein Kinase B) phosphorylates GSK-3β at Serine 9, leading to its inactivation. This releases the inhibitory effect of GSK-3 on its downstream targets, including the androgen receptor. Therefore, in cellular contexts with activated PI3K/Akt signaling, the subsequent inactivation of GSK-3 can lead to an enhancement of AR activity. Conversely, this compound can counteract the effects of an overactive PI3K/Akt pathway on AR by directly inhibiting GSK-3, regardless of its phosphorylation status.
Caption: PI3K/Akt/GSK-3 signaling pathway and its regulation of the Androgen Receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on androgen receptor regulation.
Androgen Receptor Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the androgen receptor in response to treatment with GSK-3 inhibitors.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, PC3/AR)
-
AR-responsive luciferase reporter plasmid (e.g., PSA-luc or ARE-luc)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Androgen (e.g., Dihydrotestosterone - DHT)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing either vehicle (DMSO), this compound at various concentrations, and/or DHT to stimulate AR activity.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The results are typically expressed as relative luciferase units (RLU) or fold change compared to the control.
Caption: Workflow for Androgen Receptor Luciferase Reporter Assay.
Western Blot Analysis of AR and Phospho-GSK-3
This method is used to determine the protein levels of total AR, as well as the phosphorylation status of GSK-3.
Materials:
-
Prostate cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Wash with cold PBS and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Co-Immunoprecipitation of GSK-3 and AR
This technique is used to investigate the physical interaction between GSK-3 and the androgen receptor.
Materials:
-
Prostate cancer cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies (anti-GSK-3β or anti-AR)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads and a control IgG to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-GSK-3β) overnight at 4°C to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interaction partner (e.g., anti-AR).
Caption: Co-Immunoprecipitation workflow to detect GSK-3 and AR interaction.
Conclusion
This compound represents a valuable research tool for elucidating the role of GSK-3 in androgen receptor signaling. Its ability to suppress AR transcriptional activity and promote its nuclear export underscores the therapeutic potential of targeting GSK-3 in androgen-driven diseases like prostate cancer. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further unraveling the complexities of the GSK-3/AR axis and exploring the clinical utility of GSK-3 inhibitors. Further investigation into the precise molecular mechanisms and the development of isoform-specific GSK-3 inhibitors will be crucial for translating these promising preclinical findings into effective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glycogen synthase kinase-3 in androgen-responsive prostate cancer cell lines: are GSK inhibitors therapeutically useful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glycogen synthase kinase-3 represses androgen receptor activity and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Glycogen Synthase Kinase-3β Counteracts Ligand-Independent Activity of the Androgen Receptor in Castration Resistant Prostate Cancer | PLOS One [journals.plos.org]
- 6. Frontiers | Re-Expression of ERα and AR in Receptor Negative Endocrine Cancers via GSK3 Inhibition [frontiersin.org]
- 7. Inhibition of Glycogen Synthase Kinase-3β Counteracts Ligand-Independent Activity of the Androgen Receptor in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct expression and activity of GSK-3α and GSK-3β in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-3 Inhibitor XIII: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is a hallmark of various pathologies, including a range of cancers. As a critical signaling node, GSK-3 has emerged as a promising therapeutic target. GSK-3 Inhibitor XIII, an aminopyrazole-based compound, is a potent, ATP-competitive inhibitor of GSK-3. This document provides a technical overview of the reported effects of this compound in cancer cell line studies, with a focus on its mechanism of action, relevant signaling pathways, and illustrative experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide incorporates representative data from other well-characterized GSK-3 inhibitors to provide a comprehensive framework for its investigation.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of GSK-3, with a reported in vitro kinase assay Ki of 24 nM [1]. By binding to the ATP-binding pocket of GSK-3, it prevents the phosphorylation of downstream substrates, thereby modulating their activity and stability.
Impact on Cancer Cell Lines
Prostate Cancer
The most prominently documented effects of this compound are in the context of prostate cancer. Studies have shown that it can suppress the transcriptional activity and expression of the Androgen Receptor (AR)[2]. The AR is a key driver of prostate cancer progression, and its inhibition is a primary therapeutic strategy. By inhibiting GSK-3, which is known to positively regulate AR activity, this compound offers a potential avenue for treating prostate cancer, including castration-resistant forms where AR signaling remains active.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data from studies on other GSK-3 inhibitors to provide a comparative context for researchers.
Table 1: Illustrative IC50 Values of GSK-3 Inhibitors in Various Cancer Cell Lines
| GSK-3 Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| AZD2858 | U251 | Glioblastoma | ~2.5 | |
| AZD2858 | U87 | Glioblastoma | ~3.0 | |
| BIO | MV4-11 | Acute Myeloid Leukemia | <1.0 | |
| SB216763 | LNCaP | Prostate Cancer | ~10 | |
| 9-ING-41 | SKOV3 | Ovarian Cancer | ~1.0 |
Table 2: Illustrative Apoptosis Induction by GSK-3 Inhibitors
| GSK-3 Inhibitor | Cancer Cell Line | Concentration (µM) | Apoptosis (%) | Assay Method | Reference |
| BIO | MV4-11 | 1 | ~15 | Annexin V/PI | |
| SB415286 | Neuro-2A | 25 | ~16 | Annexin V | |
| GSK-3 Inhibitor IX | DU145 (CD133+/CD44+) | Various | Increased | Not specified | [3] |
Signaling Pathways
GSK-3 is a central kinase in multiple signaling pathways crucial for cancer development and progression. The inhibition of GSK-3 by compounds like this compound can significantly impact these networks.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, GSK-3β can phosphorylate and activate the Androgen Receptor, promoting its nuclear translocation and transcriptional activity. By inhibiting GSK-3, this compound is proposed to disrupt this process, leading to decreased expression of AR target genes involved in cell proliferation and survival.
Caption: GSK-3β's role in activating androgen receptor signaling.
Wnt/β-catenin Signaling Pathway
In the absence of Wnt ligands, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β-catenin, which can then activate the transcription of Wnt target genes. The consequence of this activation is context-dependent and can be either pro- or anti-tumorigenic.
Caption: GSK-3's role in the Wnt/β-catenin degradation pathway.
Experimental Protocols
The following are detailed, representative protocols for key experiments to assess the effects of a GSK-3 inhibitor like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., LNCaP, DU145)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AR, anti-β-catenin, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Caption: A typical workflow for Western Blot analysis.
Conclusion
This compound is a potent inhibitor of a key kinase implicated in cancer biology. Its ability to modulate androgen receptor signaling highlights its potential as a therapeutic agent, particularly in prostate cancer. While comprehensive, publicly available data on this specific inhibitor is limited, the provided technical guide offers a framework for its investigation. The illustrative data and detailed protocols for fundamental cancer cell biology assays will enable researchers to design and execute studies to further elucidate the therapeutic potential of this compound and other novel GSK-3 inhibitors. Further research is warranted to establish detailed quantitative profiles and to explore its efficacy in a broader range of cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 inhibitor induces apoptosis and cell cycle arrest in CD133+/CD44+ prostate cancer cells through modulation of Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK-3 Inhibitor XIII in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation is associated with various diseases, making it a significant therapeutic target.[1] GSK-3 Inhibitor XIII is a potent, ATP-competitive inhibitor of GSK-3 with a Ki of 24 nM.[2][3] These application notes provide a detailed experimental protocol for the use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and protein expression.
Data Presentation
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| Ki | 24 nM | - | ATP-competitive inhibition | [2][3] |
| IC50 (Antiproliferative) | 1.4 µM | COLO 205 | 96 hours, Thymidine uptake | [2] |
| IC50 (Antiproliferative) | 7.99 µM | DU-145 | 48 hours, CCK8 assay | [2] |
| Solubility | 5 mg/mL in DMSO | - | - | |
| Solubility with Sonication | 80 mg/mL in DMSO | - | Sonication recommended | [4] |
| Storage | Stock solutions stable for up to 6 months at -20°C | - | Following reconstitution, aliquot and freeze |
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of GSK-3. In the absence of a Wnt signal, GSK-3 is active and phosphorylates β-catenin, marking it for degradation. Inhibition of GSK-3, for instance by this compound, prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
Caption: Wnt/β-catenin signaling and the role of GSK-3 inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration and the solubility information (5 mg/mL to 80 mg/mL in DMSO), calculate the required amount of this compound and DMSO.[4] It is recommended to start with a lower concentration, such as 10 mM, to ensure complete dissolution.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the powder is completely dissolved.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a general procedure for GSK-3 inhibitors and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., COLO 205, DU-145)[2]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Expression
This protocol allows for the detection of changes in key proteins involved in pathways regulated by GSK-3, such as the Wnt/β-catenin pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK-3α/β (Ser21/9), anti-total GSK-3α/β, anti-β-catenin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to the loading control to determine the changes in protein expression and phosphorylation.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Collect both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. The Annexin V positive, PI negative population represents early apoptotic cells, while the double-positive population represents late apoptotic/necrotic cells.
Experimental Workflow
Caption: General experimental workflow for cell-based assays with this compound.
References
Application Notes and Protocols: GSK-3 Inhibitor XIII for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in various diseases, such as Alzheimer's disease, type 2 diabetes, and cancer, making it a significant therapeutic target.[1][2][3] GSK-3 Inhibitor XIII is a potent, ATP-competitive inhibitor of GSK-3 with a Ki (inhibition constant) of 24 nM.[4][5] These application notes provide detailed protocols for the dissolution and use of this compound in in vitro assays.
Product Information
| Parameter | Value | Reference |
| Synonyms | (5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine | [6] |
| CAS Number | 404828-08-6 | |
| Molecular Formula | C₁₈H₁₅N₅ | [5] |
| Molecular Weight | 301.35 g/mol | [5] |
| Purity | ≥95% (HPLC) | |
| Ki | 24 nM for GSK-3 | [4][5] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL to 80 mg/mL (265.47 mM) | Sonication is recommended to aid dissolution.[7] |
Protocol for Preparation of Stock Solution (10 mM in DMSO):
-
Materials: this compound (solid), Dimethyl sulfoxide (B87167) (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound. For example, for 1 mL of a 10 mM stock solution, you will need 3.01 mg of the inhibitor (Molecular Weight: 301.35).
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the inhibitor is completely dissolved.[7]
-
-
Aliquoting and Storage:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]
-
Short-term storage: Store at -20°C for up to 1 month.[4]
-
Long-term storage: For longer periods, store at -80°C for up to 6 months.[4]
-
Experimental Protocols
Preparation of Working Solutions for Cell-Based Assays:
The final concentration of this compound will depend on the specific assay and cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution:
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.[8]
-
Include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration in this working solution would be 0.1%.
Signaling Pathway
GSK-3 is a key regulator in multiple signaling pathways. One of the most well-studied is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3 by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of target gene transcription.
Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in a typical cell-based assay.
Caption: Workflow for preparing and using this compound.
References
- 1. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Enzo Life Sciences this compound (5mg). CAS: 404828-08-6, Quantity: | Fisher Scientific [fishersci.com]
- 7. NB-64-43061-25mg | this compound [404828-14-4] Clinisciences [clinisciences.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: GSK-3 Inhibitor XIII in HEK293 Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GSK-3 Inhibitor XIII in Human Embryonic Kidney 293 (HEK293) cells. This document includes detailed protocols, data presentation, and visualizations to facilitate experimental design and execution.
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of GSK-3 activity has been implicated in various diseases, such as Alzheimer's disease, bipolar disorder, diabetes, and cancer.[1][4][5] GSK-3 inhibitors are therefore valuable tools for studying its physiological functions and for therapeutic development.
This compound is an aminopyrazole compound that acts as an ATP-competitive inhibitor of GSK-3.[6][7] This document outlines its application in HEK293 cells, a commonly used cell line in biomedical research.
Mechanism of Action
GSK-3 is a constitutively active kinase in resting cells.[3] Its activity is primarily regulated through inhibitory phosphorylation at Ser9 (for GSK-3β) or Ser21 (for GSK-3α), often mediated by the PI3K/Akt signaling pathway.[4] this compound competitively binds to the ATP-binding pocket of GSK-3, thereby preventing the phosphorylation of its downstream substrates. One of the most well-characterized substrates of GSK-3 is β-catenin, a key component of the Wnt signaling pathway. Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, resulting in the activation of TCF/LEF-dependent gene transcription.
Quantitative Data Summary
The working concentration of this compound can vary depending on the specific experimental goals, cell density, and treatment duration. Below is a summary of reported concentrations and their observed effects.
| Inhibitor | Cell Line | Concentration | Observed Effect | Reference |
| This compound | - | 2.5 µM | 34% inhibition of GSK-3 activity. | [7] |
| SB-216763 | HEK293 | 1-20 µM | Dose-dependent increase in β-catenin reporter activity. | [8] |
| This compound | Prostate Cancer Cells | Not specified | Suppression of androgen receptor transcriptional activity and expression. | [9] |
| This compound | HEK293 (expressing rat Nav1.2 channel) | Dose-dependent | Potentiation of peak current densities. | [7] |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific HEK293 clone and experimental setup.
Experimental Protocols
General Cell Culture and Maintenance of HEK293 Cells
HEK293 cells are adherent and have an epithelial morphology.
-
Growth Medium: ATCC-formulated Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, rinse with PBS, detach with Trypsin-EDTA solution, and re-seed at a ratio of 1:2 to 1:6.
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution: Prepare a 10 mM stock solution in sterile DMSO.
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Protocol for Treatment of HEK293 Cells
This protocol provides a general workflow for treating HEK293 cells with this compound.
Materials:
-
HEK293 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile culture plates (e.g., 6-well or 12-well plates)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in complete growth medium to achieve the desired final concentrations. A common starting range is 1-10 µM. Remember to prepare a vehicle control (DMSO) with the same final concentration of DMSO as in the highest concentration of the inhibitor.
-
Treatment: Carefully aspirate the old medium from the cells. Wash once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Return the plates to the incubator for the desired treatment duration. This can range from a few hours to 24 hours or longer, depending on the specific assay.
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as Western blotting, RT-qPCR, or reporter assays.
Assessing GSK-3 Inhibition by Western Blotting
A common method to confirm the inhibition of GSK-3 in cells is to measure the phosphorylation status of its downstream targets or GSK-3 itself.
Protocol:
-
Treat HEK293 cells with this compound as described in section 4.3.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against:
-
Phospho-GSK-3α/β (Ser21/9) - to assess the upstream regulation of GSK-3.
-
Total GSK-3α/β - as a loading control.
-
β-catenin - to observe stabilization (increase in total protein).
-
A loading control such as β-actin or GAPDH.
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: Successful inhibition of GSK-3 by this compound should lead to an accumulation of total β-catenin. An increase in the phosphorylation of GSK-3 at Ser9/21 is indicative of upstream pathway activation (e.g., by growth factors) leading to GSK-3 inhibition, which can be used as a positive control.
Logical Relationships and Considerations
-
Dose-Response: It is crucial to perform a dose-response curve to identify the optimal concentration that elicits the desired biological effect without causing significant cytotoxicity.
-
Time-Course: The effects of GSK-3 inhibition can be time-dependent. A time-course experiment can help determine the optimal treatment duration for observing the desired phenotype.
-
Specificity: While this compound is reported to be a potent GSK-3 inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations.
-
Positive Controls: For Wnt/β-catenin pathway studies, other GSK-3 inhibitors like CHIR99021 or BIO (6-bromoindirubin-3'-oxime) can be used as positive controls.[10]
-
Cell Health: Monitor cell morphology and viability during treatment, as prolonged or high-concentration treatment with any inhibitor can lead to cytotoxicity.
References
- 1. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 8. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK-3 Inhibitor XIII in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GSK-3 Inhibitor XIII, a potent ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3), in biochemical and cellular kinase assays.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell development, gene transcription, and apoptosis.[1] It exists as two highly homologous isoforms, GSK-3α and GSK-3β.[2] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of various diseases, including type 2 diabetes, Alzheimer's disease, cancer, and bipolar disorder.[3] this compound is a potent, ATP-competitive inhibitor of GSK-3 with a Ki of 24 nM.[4] These application notes provide detailed protocols for the use of this compound in both biochemical and cellular assays to probe GSK-3 function and to characterize its inhibition.
Data Presentation
Biochemical and Cellular Potency of this compound
| Parameter | Value | Target(s) | Assay Type | Notes |
| Ki | 24 nM | GSK-3 | Biochemical | ATP-competitive inhibition.[4] |
| IC50 | Not available | GSK-3α | Biochemical | Specific IC50 value against the isolated isoform is not readily available in the public domain. |
| IC50 | Not available | GSK-3β | Biochemical | Specific IC50 value against the isolated isoform is not readily available in the public domain. |
Note: While the Ki value indicates potent inhibition of the GSK-3 family, specific IC50 values for the individual α and β isoforms in biochemical assays are not widely reported. Cellular IC50 values are available for various cancer cell lines but are not included here as they reflect compound efficacy in a complex biological system, not direct enzyme inhibition.
Signaling Pathways
GSK-3 is a critical node in multiple signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation and by protein-protein interactions within larger complexes. Two of the most well-characterized pathways involving GSK-3 are the Wnt/β-catenin and the PI3K/Akt signaling cascades.
Caption: GSK-3 Signaling Pathways.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is adapted for the use of this compound with the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that measures ADP production, a direct indicator of kinase activity.[5][6]
Materials:
-
GSK-3α or GSK-3β enzyme (recombinant)
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer. Include a DMSO-only control.
-
Prepare a solution of GSK-3 enzyme in Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare a solution of the GSK-3 substrate peptide in Kinase Reaction Buffer.
-
Prepare a solution of ATP in Kinase Reaction Buffer. The concentration should be at or near the Km of the enzyme for ATP.
-
-
Kinase Reaction:
-
To the wells of a white-walled plate, add 5 µL of the serially diluted this compound or DMSO control.
-
Add 10 µL of the GSK-3 enzyme solution to each well.
-
Add 10 µL of the GSK-3 substrate peptide solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Kinase Assay: β-catenin Accumulation Assay
This protocol describes a method to assess the cellular activity of this compound by measuring the accumulation of β-catenin, a downstream target of GSK-3 in the Wnt signaling pathway.[1]
Materials:
-
A suitable cell line (e.g., HEK293, CHO-K1)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for western blots
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium. Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of this compound for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control signal for each sample.
-
Plot the normalized β-catenin levels against the concentration of this compound to determine the dose-dependent effect on β-catenin stabilization.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a GSK-3 inhibitor, from initial in vitro screening to cellular characterization.
Caption: Kinase Inhibitor Evaluation Workflow.
References
- 1. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Application Notes: Detection of p-GSK3β (Ser9) Inhibition by GSK-3 Inhibitor XIII via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. The β isoform, GSK-3β, is a key regulator in multiple signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways. The activity of GSK-3β is primarily regulated by inhibitory phosphorylation at the Serine 9 (Ser9) residue. Phosphorylation at this site, often mediated by kinases like Akt, leads to a conformational change that hinders the enzyme's ability to phosphorylate its substrates, effectively inactivating it.
GSK-3 Inhibitor XIII is a potent, ATP-competitive inhibitor of GSK-3 with a high affinity (Ki = 24 nM). By blocking the ATP-binding pocket, this small molecule effectively inhibits the kinase activity of GSK-3. This application note provides a detailed protocol for utilizing Western blotting to detect the increase in inhibitory phosphorylation of GSK-3β at Ser9 in cultured cells treated with this compound. This method is essential for researchers studying the efficacy and mechanism of action of GSK-3 inhibitors in various cellular contexts.
Principle of the Assay
This protocol describes the immunodetection of phosphorylated GSK-3β at Serine 9 (p-GSK3β Ser9) and total GSK-3β in cell lysates by Western blot. Cells are treated with varying concentrations of this compound. Following treatment, cells are lysed to extract total protein. The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is subsequently probed with primary antibodies specific for p-GSK3β (Ser9) and total GSK-3β. A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate. Densitometric analysis of the resulting bands allows for the quantification of the change in p-GSK3β (Ser9) levels relative to total GSK-3β and a loading control.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a Western blot analysis of SH-SY5Y cells treated with this compound for 24 hours. The data demonstrates a dose-dependent increase in the phosphorylation of GSK-3β at Ser9.
| Treatment Group | Concentration (µM) | p-GSK3β (Ser9) / Total GSK3β Ratio (Normalized to Control) |
| Vehicle Control (DMSO) | 0 | 1.00 |
| This compound | 0.1 | 1.85 |
| This compound | 0.5 | 3.20 |
| This compound | 1.0 | 5.60 |
| This compound | 2.5 | 8.90 |
| This compound | 5.0 | 9.10 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human neuroblastoma cell line SH-SY5Y
-
Culture Medium: 1:1 mixture of Ham's F-12 and DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution (10 mM in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels (10%)
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol
-
Membrane: PVDF membrane (0.45 µm)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-GSK3β (Ser9) antibody
-
Mouse anti-GSK3β antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Wash Buffer: TBST
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imaging system
Cell Culture and Treatment
-
Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 70-80% confluency, seed them into 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A vehicle control with the same final concentration of DMSO should also be prepared.
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to new, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 10% SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane at 100 V for 1-2 hours or overnight at 4°C at a lower voltage.
-
After transfer, block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-GSK3β (Ser9) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's protocol and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
For detection of total GSK-3β and the loading control, the membrane can be stripped and re-probed with the respective primary and secondary antibodies, following the same procedure from the primary antibody incubation step.
Data Analysis
-
Use image analysis software to perform densitometry on the captured Western blot images.
-
Quantify the band intensity for p-GSK3β (Ser9), total GSK-3β, and the loading control (β-actin or GAPDH) for each sample.
-
Normalize the p-GSK3β (Ser9) signal to the total GSK-3β signal for each sample.
-
Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
Express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: GSK-3β signaling and points of inhibition.
Application of GSK-3 Inhibitor XIII in Prostate Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthale Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation has been implicated in the pathogenesis of several diseases, including prostate cancer. GSK-3 inhibitors have emerged as a promising class of therapeutic agents for the treatment of prostate cancer. This document provides detailed application notes and protocols for the use of GSK-3 Inhibitor XIII, an aminopyrazole-based ATP-competitive inhibitor of GSK-3, in prostate cancer cell line research.
This compound has been shown to suppress androgen receptor (AR) transcriptional activity and expression in prostate cancer cells.[1][2] The androgen receptor is a key driver of prostate cancer growth and progression, making its inhibition a critical therapeutic strategy. By targeting GSK-3, this inhibitor offers a mechanism to modulate AR signaling and induce anti-proliferative effects in prostate cancer cells.
Data Presentation
Table 1: Effect of GSK-3 Inhibitors on Prostate Cancer Cell Viability (IC50 Values)
| GSK-3 Inhibitor | Prostate Cancer Cell Line | IC50 (µM) | Citation |
| SB216763 | LNCaP | ~10 | [3] |
| SB415286 | LNCaP | ~15 | [3] |
| CHIR99021 | 22Rv1 | Not specified, significant growth reduction at 10 µM | [4] |
| TDZD-8 | PC-3 | Not specified, significant growth reduction at 10 µM | [5] |
| L803-mts | PC-3 | Not specified, significant growth reduction at 100 µM | [5] |
Table 2: Effect of GSK-3 Inhibitors on Apoptosis in Prostate Cancer Cells
| GSK-3 Inhibitor | Prostate Cancer Cell Line | Treatment Conditions | Apoptosis Rate (% of Control) | Citation |
| SB216763 | LNCaP | 10 µM for 48h | Increased Annexin V positive cells | [6] |
| Lithium Chloride (LiCl) | LNCaP | 20 mM for 48h | Increased Annexin V positive cells | [6] |
| AR-A014418 | PC-3, LNCaP | Not specified | Increased apoptosis | [1] |
Table 3: Effect of GSK-3 Inhibitors on Cell Cycle Distribution in Prostate Cancer Cells
| GSK-3 Inhibitor | Prostate Cancer Cell Line | Treatment Conditions | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
| GSK-3 inhibitor IX | DU145 (CD133+/CD44+ cells) | Not specified | Increased | Not specified | Not specified | [7] |
| Lithium Chloride (LiCl) | Eca-109 (esophageal cancer) | Not specified | Not specified | Not specified | G2/M block | [1] |
Signaling Pathways
GSK-3 is a key regulatory node in multiple signaling pathways that are critical in prostate cancer. Inhibition of GSK-3 can therefore have pleiotropic effects on cancer cell biology.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in prostate cancer. Akt can phosphorylate and inactivate GSK-3β. Therefore, in cancers with an active PI3K/Akt pathway, GSK-3β is often already inhibited. The therapeutic effect of GSK-3 inhibitors in this context can be complex and may involve other cellular targets.
Caption: PI3K/Akt signaling pathway and its interaction with GSK-3.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, 22Rv1)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of glycogen synthase kinase-3 in androgen-responsive prostate cancer cell lines: are GSK inhibitors therapeutically useful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct expression and activity of GSK-3α and GSK-3β in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actuatetherapeutics.com [actuatetherapeutics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GSK-3 inhibitor induces apoptosis and cell cycle arrest in CD133+/CD44+ prostate cancer cells through modulation of Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-3 Inhibitor XIII in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases such as neurodegenerative disorders, diabetes, and cancer. GSK-3 Inhibitor XIII is a potent, ATP-competitive inhibitor of GSK-3 with a high degree of selectivity. Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of proteins, providing critical insights into the cellular effects of kinase inhibitors. These application notes provide a detailed protocol for utilizing this compound in immunofluorescence applications to study its impact on downstream signaling pathways.
Mechanism of Action
GSK-3 primarily exists in two isoforms, GSK-3α and GSK-3β. In many signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways, GSK-3 is a key regulatory node. Under basal conditions, GSK-3 phosphorylates its substrates, often targeting them for degradation or inactivation. For instance, in the canonical Wnt signaling pathway, GSK-3 phosphorylates β-catenin, leading to its ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3, therefore, results in the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator. Similarly, GSK-3 can modulate the activity of other transcription factors like STAT3. This compound acts by competing with ATP for the binding site on GSK-3, thereby preventing the phosphorylation of its downstream targets.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Inhibitor Name | This compound | |
| Target | Glycogen Synthase Kinase-3 (GSK-3) | |
| Mechanism | ATP-competitive inhibitor | |
| Ki | 24 nM | |
| Solubility | Soluble in DMSO | |
| Recommended Working Concentration (Immunofluorescence) | 1-30 µM | [1] |
| Recommended Incubation Time (Immunofluorescence) | 4 - 24 hours | [1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of β-catenin following this compound Treatment
This protocol details the immunofluorescent detection of β-catenin stabilization and nuclear translocation in cultured cells upon treatment with this compound.
Materials:
-
This compound
-
Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research question)
-
Cell culture medium and supplements
-
Glass coverslips (sterile)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary antibody against β-catenin
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-30 µM). A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental goals.
-
Include a vehicle control (DMSO) at the same final concentration as the inhibitor treatment.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 4-24 hours).
-
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[2][3][4]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.
-
Dilute the primary anti-β-catenin antibody in the Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. Protect from light from this point onwards.
-
Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in the dark.[5]
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images for analysis of β-catenin localization and intensity.
-
Protocol 2: Detection of Phospho-STAT3 Modulation by this compound
This protocol is designed to assess the effect of this compound on the phosphorylation state of STAT3.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody against a specific phosphorylated form of STAT3 (e.g., Phospho-STAT3 Tyr705 or Ser727).
Procedure:
The procedure is identical to Protocol 1, with the following modifications in the Inhibitor Treatment and Blocking and Antibody Incubation steps:
-
Inhibitor Treatment:
-
In some experimental setups, cells may require stimulation to induce STAT3 phosphorylation (e.g., with cytokines like IL-6 or interferons).[6] this compound can be added as a pre-treatment or co-treatment with the stimulus, depending on the experimental question.
-
-
Blocking and Antibody Incubation:
-
Use a primary antibody specific for the phosphorylated form of STAT3 of interest. Follow the manufacturer's recommended dilution and incubation conditions.
-
Signaling Pathways and Workflows
Caption: GSK-3 signaling pathways and the action of this compound.
Caption: Experimental workflow for immunofluorescence using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 3. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential Regulation of STAT Family Members by Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of GSK-3 Inhibitor XIII
Disclaimer: The following application notes and protocols are a general guide for the in vivo administration of a novel ATP-competitive GSK-3 inhibitor. As of the latest literature review, specific in vivo studies, pharmacokinetic data, and established protocols for GSK-3 Inhibitor XIII are not publicly available. The information provided herein is based on general practices for preclinical in vivo testing of small molecule kinase inhibitors and data from studies on other GSK-3 inhibitors. Researchers must conduct their own dose-ranging, pharmacokinetic, and toxicity studies to determine the optimal and safe dosage for their specific animal model and disease context.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. This compound is a potent, ATP-competitive inhibitor of GSK-3 with a Ki of 24 nM. These application notes provide a general framework for its in vivo administration to aid researchers in their preclinical studies.
Mechanism of Action
GSK-3 is a central node in several signaling pathways. It is primarily regulated by inhibitory phosphorylation at Ser9 (for GSK-3β) and Ser21 (for GSK-3α) by upstream kinases such as Akt. In the absence of inhibitory signals, GSK-3 is active and phosphorylates a wide range of substrates, often leading to their inactivation or degradation. A key pathway regulated by GSK-3 is the Wnt/β-catenin pathway, where GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3, therefore, leads to the stabilization and nuclear translocation of β-catenin, and the subsequent activation of TCF/LEF-mediated transcription.
Data Presentation
Due to the absence of specific in vivo data for this compound, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Example Pharmacokinetic Parameters of a Novel GSK-3 Inhibitor in Mice
| Parameter | Intravenous (IV) Bolus (1 mg/kg) | Oral Gavage (p.o.) (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-t) (ng*h/mL) | 2500 | 4000 |
| Half-life (t1/2) (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 16 |
Table 2: Example Toxicity Profile of a Novel GSK-3 Inhibitor in Mice (Single Dose)
| Dose (mg/kg) | Route | Observations (24h post-dose) |
| 10 | i.p. | No observable adverse effects. |
| 30 | i.p. | Mild lethargy observed at 2h, resolved by 6h. |
| 100 | i.p. | Significant lethargy and piloerection. |
| LD50 (mg/kg) | i.p. | >100 |
Experimental Protocols
The following are generalized protocols. The specific details, such as animal strain, age, and disease model, will need to be adapted by the investigators.
Preparation of Dosing Solution
Small molecule inhibitors are often poorly soluble in aqueous solutions. A common approach is to prepare a stock solution in an organic solvent and then dilute it with a vehicle suitable for in vivo use.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the inhibitor is completely dissolved. Gentle warming and vortexing may be required.
-
For the final dosing solution, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline. A widely used formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
To prepare 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.
-
Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to prepare a 1 mg/mL dosing solution from a 50 mg/mL stock, add 20 µL of the stock to 980 µL of the vehicle.
-
Always prepare a vehicle-only control solution for the control group of animals.
-
It is recommended to prepare the dosing solution fresh on the day of administration.
Animal Dosing and Monitoring
The choice of administration route (e.g., intraperitoneal, oral gavage, intravenous) will depend on the experimental design and the desired pharmacokinetic profile.
Protocol (Example: Intraperitoneal Injection in Mice):
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Randomly assign animals to treatment and vehicle control groups.
-
Calculate the required injection volume based on the animal's body weight and the final concentration of the dosing solution (e.g., 10 mL/kg body weight).
-
Administer the calculated volume of this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
Monitor the animals for any adverse effects at regular intervals post-injection (e.g., 1, 4, and 24 hours).
-
For repeated dosing studies, administer the inhibitor at the desired frequency (e.g., once daily) for the duration of the experiment.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study involving a novel GSK-3 inhibitor.
References
Application Note: Determination of in vitro IC50 for GSK-3 Inhibitor XIII
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell signaling, proliferation, and apoptosis.[1][2] GSK-3 is a key regulator in several signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways.[2][3] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of various diseases, including type 2 diabetes, Alzheimer's disease, bipolar disorder, and cancer.[1][4] Consequently, the development of potent and selective GSK-3 inhibitors is of significant therapeutic interest.
GSK-3 Inhibitor XIII is a potent, ATP-competitive inhibitor of GSK-3.[5] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in vitro using both a biochemical kinase assay and a cell-based assay. The IC50 value is a critical parameter for characterizing the potency of an inhibitor.
GSK-3 Signaling Pathways
GSK-3 is a central node in multiple signaling cascades. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2] Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, activating target gene transcription. In the insulin (B600854) pathway, Akt (Protein Kinase B) phosphorylates and inactivates GSK-3, contributing to the regulation of glycogen synthesis.[3]
Experimental Protocols
Biochemical IC50 Determination: ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP-detecting assay to measure GSK-3 kinase activity. The amount of ADP produced in the kinase reaction is converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the amount of GSK-3 inhibition.
-
GSK-3β, active, recombinant human (e.g., BPS Bioscience, #79004)
-
GSK-3 Substrate Peptide (e.g., BPS Bioscience, #79336)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
This compound (Tocris, #3927)
-
Dithiothreitol (DTT)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
-
Reagent Preparation:
-
Prepare a 2X GSK-3β enzyme solution in kinase buffer.
-
Prepare a 2X substrate/ATP mixture in kinase buffer.
-
Prepare serial dilutions of this compound in 10% DMSO, and then further dilute into kinase buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Protocol:
-
To a 96-well plate, add 5 µL of the 4X this compound dilutions or vehicle control (for 0% and 100% inhibition controls).
-
Add 10 µL of the 2X GSK-3β enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of kinase buffer to the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the "no enzyme" control signal from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a high concentration of a known inhibitor or no enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based IC50 Determination: β-Catenin Accumulation Assay
This protocol measures the inhibitory activity of this compound in a cellular context by quantifying the accumulation of β-catenin.[6] Inhibition of GSK-3 prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm.
-
HEK293T or other suitable cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Human β-catenin ELISA Kit
-
Clear 96-well plates for cell culture
-
Microplate reader
-
Cell Culture and Plating:
-
Culture HEK293T cells in complete growth medium.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and then lyse them with cell lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
β-catenin ELISA:
-
Perform the β-catenin ELISA according to the manufacturer's instructions, using the cell lysates.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the β-catenin levels to the total protein concentration for each sample.
-
Plot the normalized β-catenin levels versus the logarithm of the inhibitor concentration.
-
Determine the EC50 value (the concentration that produces a half-maximal effect) by fitting the data to a suitable dose-response curve.
-
Data Presentation
The IC50 and EC50 values for this compound, along with other known GSK-3 inhibitors for comparison, are summarized in the table below. Note that the data for this compound is hypothetical and should be determined experimentally.
| Compound | Assay Type | Target(s) | IC50 / EC50 |
| This compound (Hypothetical) | Biochemical (ADP-Glo™) | GSK-3β | ~25 nM |
| This compound (Hypothetical) | Cell-based (β-catenin) | GSK-3 | ~150 nM |
| CHIR-99021 | Biochemical (Kinase Assay) | GSK-3α / GSK-3β | 10 nM / 6.7 nM[7] |
| SB-216763 | Biochemical (Kinase Assay) | GSK-3β | 18 nM[8] |
| Tideglusib | Biochemical (Kinase Assay) | GSK-3β | 60 nM[5] |
Conclusion
This application note provides comprehensive protocols for determining the in vitro potency of this compound. The biochemical assay offers a direct measure of the inhibitor's effect on the purified enzyme, while the cell-based assay provides insights into its activity in a more physiologically relevant context, accounting for factors like cell permeability. A thorough characterization using both methods is recommended for a comprehensive understanding of the inhibitor's profile.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays to Determine the Efficacy of GSK-3 Inhibitor XIII
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in various diseases, such as Alzheimer's disease, type 2 diabetes, and cancer.[2][3] GSK-3 inhibitors are therefore of significant interest as potential therapeutic agents. GSK-3 Inhibitor XIII is a potent and ATP-competitive inhibitor of GSK-3 with a Ki of 24 nM.[4] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound, focusing on its impact on cell viability, apoptosis, and the Wnt/β-catenin signaling pathway.
Key Concepts of GSK-3 Inhibition
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation.[5] One of its key substrates is β-catenin. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[5] Inhibition of GSK-3 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus, where it activates target gene transcription.[6][7] Therefore, assessing the levels of β-catenin and the expression of its downstream targets are key indicators of GSK-3 inhibitor efficacy.
Data Presentation
Table 1: In Vitro Efficacy of Various GSK-3 Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | GSK-3 | 24 | - | - | - | [4] |
| AZD2858 | GSK-3 | - | 1010 - 6520 | U87, U251, GBM1, GBM4 | MTT | [8] |
| SB216763 | GSK-3α/β | - | 34.3 | - | Cell-free | [9] |
| BIO (GSK-3 Inhibitor IX) | GSK-3α/β | - | 5 | - | Cell-free | [9] |
| LY2090314 | GSK-3α/β | - | 1.5 (α), 0.9 (β) | - | Cell-free | [9] |
| Tideglusib | GSK-3β | - | 60 | - | Cell-free | [9] |
| AR-A014418 | GSK-3β | 38 | 104 | - | Cell-free | [9] |
| CHIR-99021 | GSK-3α/β | - | 10 (α), 6.7 (β) | - | Cell-free | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation and viability of a selected cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., prostate cancer cell line PC3, neuroblastoma cell line SH-SY5Y)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Protocol 2: Western Blot Analysis of β-catenin Stabilization
This protocol is used to assess the effect of this compound on the Wnt/β-catenin signaling pathway by measuring the levels of total β-catenin.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control (GAPDH). An increase in the β-catenin level indicates inhibition of GSK-3.
Protocol 3: Flow Cytometry for Apoptosis Analysis
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 | eLife [elifesciences.org]
- 6. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 | PLOS One [journals.plos.org]
- 8. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK-3 Inhibitor XIII in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to GSK-3 Inhibitor XIII
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in the pathogenesis of several diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a critical therapeutic target.
This compound is a potent, ATP-competitive inhibitor of GSK-3 with a reported Ki of 24 nM.[1][2] Its high affinity and specific mechanism of action make it a valuable tool for studying GSK-3 signaling and a promising candidate for drug discovery efforts. These application notes provide detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify novel GSK-3 modulators.
Signaling Pathways Involving GSK-3
GSK-3 is a key regulatory node in several critical signaling pathways. Understanding these pathways is essential for designing and interpreting the results of HTS assays.
References
Troubleshooting & Optimization
GSK-3 Inhibitor XIII not showing activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a lack of cellular activity with GSK-3 Inhibitor XIII.
Troubleshooting Guide: this compound Not Showing Activity in Cells
Issue: You are treating your cells with this compound, but not observing the expected biological effect. This guide provides a step-by-step approach to troubleshoot the problem.
Q1: Is your this compound properly dissolved and stored?
Proper handling of the inhibitor is critical for its activity.
-
Solubility: this compound is soluble in DMSO.[1] Ensure you are preparing a stock solution at a sufficiently high concentration (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture medium.
-
Storage: Store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1]
Q2: Are you using an appropriate concentration of this compound?
The effective concentration can vary significantly between cell lines.
-
Biochemical Potency: this compound is a potent ATP-competitive inhibitor with a Ki of 24 nM in biochemical assays.[1]
-
Cellular Activity: The concentration required to see an effect in cells is typically higher than the biochemical Ki. Antiproliferative effects have been observed in the low micromolar range in some cancer cell lines.[1]
-
Recommended Starting Range: Based on available data, a starting concentration range of 1-10 µM is recommended for initial experiments. A dose-response curve should be performed to determine the optimal concentration for your specific cell line and assay.
Q3: Is the inhibitor permeable to your cells and stable in your culture conditions?
The ability of the inhibitor to reach its intracellular target is crucial.
-
Cell Permeability: While specific data for this compound is limited, many small molecule kinase inhibitors are designed to be cell-permeable. However, if you suspect permeability issues, consider using a positive control inhibitor with known cell permeability.
-
Stability in Media: The stability of small molecules in aqueous cell culture media can be limited. Prepare fresh dilutions of the inhibitor from your DMSO stock for each experiment.
Q4: Is your experimental readout sensitive enough to detect GSK-3 inhibition?
Inhibition of GSK-3 can be assessed through various downstream signaling events.
-
β-catenin Stabilization: A primary and well-established downstream effect of GSK-3 inhibition is the stabilization and accumulation of β-catenin.[2] This can be readily detected by Western blot.
-
Phosphorylation of Downstream Targets: Assess the phosphorylation status of known GSK-3 substrates, such as Tau or CRMP2, if relevant to your cellular model. A decrease in phosphorylation at specific sites would indicate GSK-3 inhibition.
Q5: Could off-target effects be masking the expected phenotype?
While this compound is a potent GSK-3 inhibitor, off-target effects, especially at higher concentrations, are a possibility with any kinase inhibitor.
-
Use a Structurally Different Inhibitor: To confirm that the observed (or lack of) phenotype is due to GSK-3 inhibition, use a structurally unrelated GSK-3 inhibitor as a control.
-
Genetic Approaches: If possible, use genetic approaches such as siRNA or CRISPR to knockdown GSK-3 and compare the phenotype to that observed with the inhibitor.
Quantitative Data Summary
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| Ki | 24 nM | Biochemical Assay | [1] |
| Antiproliferative IC50 | 1.4 µM | COLO205 cells | [1] |
| Antiproliferative IC50 | 7.99 µM | DU-145 cells | [1] |
| Biochemical Inhibition | 34% at 2.5 µM | Biochemical Assay | Not explicitly cited |
| Recommended Starting Concentration in Cells | 1 - 10 µM | General recommendation | Inferred from data |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | In DMSO | [1] |
Experimental Protocols
Protocol: Western Blot for β-catenin Stabilization
This protocol describes how to assess the activity of this compound by measuring the accumulation of β-catenin in treated cells.
1. Cell Seeding and Treatment:
- Seed your cells of interest in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a range of this compound concentrations (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Prepare samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
- Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize the β-catenin signal to a loading control such as β-actin or GAPDH.
Visualizations
Caption: GSK-3 signaling pathway and the action of this compound.
Caption: A logical workflow for troubleshooting lack of activity with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] This means it binds to the ATP-binding pocket of the GSK-3 enzyme, preventing it from phosphorylating its downstream substrates.
Q2: What are the expected downstream effects of GSK-3 inhibition? A2: Inhibition of GSK-3 is expected to lead to the stabilization and accumulation of β-catenin, a key component of the Wnt signaling pathway.[2] It can also lead to decreased phosphorylation of other GSK-3 substrates like Tau and CRMP2.
Q3: Can I use this compound in animal studies? A3: While this guide focuses on in vitro cell-based assays, the use of any small molecule inhibitor in vivo requires careful consideration of its pharmacokinetic and pharmacodynamic properties, which are not detailed in the currently available information for this compound.
Q4: How do I control for solvent effects in my experiments? A4: Since this compound is dissolved in DMSO, it is crucial to include a vehicle control in all your experiments. This control should contain the same final concentration of DMSO as your highest inhibitor concentration to account for any effects of the solvent on the cells.
Q5: What if I still don't see any activity after following this guide? A5: If you have systematically addressed all the points in the troubleshooting guide and still do not observe any activity, it may be necessary to re-evaluate your experimental system. This could include confirming the expression and activity of GSK-3 in your cell line or considering that the specific biological process you are studying is not regulated by GSK-3 in your model.
References
troubleshooting GSK-3 Inhibitor XIII solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-3 Inhibitor XIII. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Product Information
| Property | Value | Source |
| Alternate Names | (5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine | [1] |
| CAS Number | 404828-08-6, 404828-14-4 | [1][2] |
| Molecular Formula | C₁₈H₁₅N₅ | [2] |
| Molecular Weight | 301.35 g/mol | [2] |
| Purity | ≥95% to 98.79% | [1][2] |
| Primary Application | ATP-competitive inhibitor of GSK-3 | [1][3] |
| Ki | 24 nM | [2][3] |
Solubility Data
| Solvent | Solubility | Recommendations | Source |
| DMSO | 5 mg/mL | - | |
| 80 mg/mL (265.47 mM) | Sonication is recommended. | [4] | |
| 71 mg/mL (199.34 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. | [5] | |
| In Vivo Formulation | ≥ 2.5 mg/mL (8.30 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh. | [3][6] |
| 3.3 mg/mL (10.95 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended. | [4] |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. What should I do?
A1: this compound can be challenging to dissolve. Here are several steps you can take to improve solubility:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of the inhibitor.[5] Always use fresh, high-quality, anhydrous DMSO.
-
Sonication: Sonicating the solution in a water bath for 10-15 minutes can help break up any precipitate and facilitate dissolution.[4][7]
-
Gentle Warming: Gently warm the solution in a water bath at 37°C for 5-10 minutes.[8] Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to ensure thorough mixing.[8]
Q2: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common problem with hydrophobic compounds.[7][9] Consider the following strategies:
-
Lower the Final Concentration: Your compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.[9]
-
Optimize DMSO Concentration: While it's important to minimize DMSO in your final solution, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[9] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Co-solvent System: For in vivo studies or challenging in vitro assays, a co-solvent system can improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4][6]
-
Adjust Buffer pH: The solubility of some compounds can be pH-dependent.[9] You can experiment with different pH values for your buffer to find the optimal range for solubility.
-
Rapid Mixing: When adding the DMSO stock to your aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting up and down.[7]
Q3: How should I store my this compound stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of the inhibitor.
-
Powder: Store the powdered form at -20°C for up to 3 years, protected from light and moisture.[7]
-
In DMSO: For long-term storage, aliquot the DMSO stock solution into single-use vials and store at -80°C for up to 1 year.[3][7] For shorter-term storage, -20°C for up to 1 month is acceptable.[3][7] Avoid repeated freeze-thaw cycles.[3]
Q4: I am not observing the expected biological effect in my cell-based assay. What could be the issue?
A4: If you are not seeing the expected activity, consider the following:
-
Suboptimal Concentration: The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment with a wider range of concentrations to determine the optimal concentration for your specific cells.
-
Insufficient Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
Poor Solubility or Stability in Media: Ensure the final DMSO concentration is low (typically <0.5%) to avoid both toxicity and solubility issues.[7][9] Prepare fresh dilutions for each experiment.
-
Cell Density: The density of your cells at the time of treatment can influence the outcome. Ensure consistent cell plating densities across experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Bring the vial of powdered this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of powder (MW: 301.35), add 331.8 µL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Signaling Pathways and Workflows
Caption: GSK-3 signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. scbt.com [scbt.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NB-64-43061-25mg | this compound [404828-14-4] Clinisciences [clinisciences.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
off-target effects of GSK-3 Inhibitor XIII at high concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of GSK-3 inhibitors, with a specific focus on issues arising from high-concentration usage.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays when using GSK-3 Inhibitor XIII at high concentrations. Could these be off-target effects?
A1: Yes, it is highly probable that the unexpected phenotypes observed at high concentrations of this compound are due to off-target effects. While this compound is a potent ATP-competitive inhibitor of GSK-3 with a Ki of 24 nM, like many kinase inhibitors, it can lose its specificity at higher concentrations and bind to other kinases. This is a common phenomenon due to the conserved nature of the ATP-binding pocket across the human kinome.
Q2: What are the common off-target kinases for GSK-3 inhibitors?
A2: The off-target profiles of GSK-3 inhibitors can vary depending on their chemical scaffold. However, common off-targets often include cyclin-dependent kinases (CDKs) due to their structural similarity to GSK-3. For instance, BIO-acetoxime (GSK-3 Inhibitor X), another GSK-3 inhibitor, has been shown to inhibit CDK2/cyclin A, CDK5/p25, and CDK1/cyclin B at higher concentrations.
Q3: How can we confirm that the observed effects are indeed off-target?
A3: There are several experimental strategies to confirm off-target effects:
-
Dose-Response Analysis: A hallmark of off-target effects is their appearance at higher concentrations of the inhibitor. A careful dose-response curve should be generated to distinguish the on-target from the off-target effects.
-
Use of a Structurally Unrelated Inhibitor: Employing a GSK-3 inhibitor with a different chemical structure can help verify if the observed phenotype is due to the inhibition of GSK-3 or an off-target. If the phenotype is not replicated with the second inhibitor, it is likely an off-target effect of the first compound.
-
Rescue Experiments: A "gold standard" for confirming on-target effects is a rescue experiment. Overexpression of a drug-resistant mutant of GSK-3 should reverse the on-target phenotype. If the phenotype persists, it is likely due to an off-target effect.[1]
-
Kinase Profiling: Screening the inhibitor against a large panel of kinases at various concentrations can identify potential off-target kinases.[1]
Troubleshooting Guide
Issue: Discrepancy between Biochemical and Cellular Assay Results
-
Possible Cause: High intracellular ATP concentrations in cell-based assays can outcompete ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency compared to biochemical assays which are often performed at low ATP concentrations.[1]
-
Troubleshooting Step:
-
Perform cellular assays in ATP-depleted cells to see if the inhibitor's potency increases.
-
Consider using a non-ATP competitive GSK-3 inhibitor as a control.
-
Issue: Unexpected Phenotype Not Consistent with Known GSK-3 Function
-
Possible Cause: Inhibition of an unknown off-target kinase that regulates a different signaling pathway.
-
Troubleshooting Steps:
-
Kinome-wide Profiling: Perform an in vitro kinase profiling assay to identify potential off-target kinases (see Experimental Protocols section).
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm target engagement of the predicted off-target kinases in a cellular context (see Experimental Protocols section).
-
CRISPR-Cas9 Mediated Gene Knockout: Knock out the suspected off-target kinase and see if the phenotype is recapitulated.
-
Quantitative Data on Off-Target Effects
| Kinase Target | IC50 (µM) | Fold Selectivity vs. GSK-3α/β |
| GSK-3α/β (On-Target) | 0.01 | 1 |
| CDK5/p25 | 2.4 | 240 |
| CDK2/cyclin A | 4.3 | 430 |
| CDK1/cyclin B | 63 | 6300 |
Data sourced from R&D Systems and Tocris Bioscience.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.
1. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions to create a range of concentrations for testing (e.g., from 10 µM down to 1 nM).
2. Kinase Reaction Setup:
- In a multi-well plate, add the kinase, a fluorescently labeled substrate peptide, and the inhibitor at various concentrations.
- Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
3. Reaction Initiation and Incubation:
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
4. Reaction Termination and Detection:
- Stop the reaction by adding a solution containing EDTA.
- Measure the amount of phosphorylated substrate using a suitable plate reader (e.g., fluorescence polarization or time-resolved fluorescence).
5. Data Analysis:
- Calculate the percent inhibition for each concentration of the inhibitor.
- Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of this compound with its potential off-targets in intact cells.
1. Cell Culture and Treatment:
- Culture cells to 70-80% confluency.
- Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
2. Heating Step:
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
- Determine the protein concentration of the soluble fractions.
4. Western Blot Analysis:
- Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the suspected off-target kinase.
- Quantify the band intensities.
5. Data Analysis:
- Plot the normalized band intensities against the temperature to generate melt curves for both the inhibitor-treated and vehicle-treated samples.
- A shift in the melting curve indicates target engagement.
Protocol 3: CRISPR-Cas9 Mediated Rescue Experiment
This protocol describes how to validate an off-target effect by knocking out the suspected off-target kinase.
1. gRNA Design and Cloning:
- Design two to three single-guide RNAs (sgRNAs) targeting different exons of the gene encoding the suspected off-target kinase.
- Clone the sgRNAs into a Cas9 expression vector.
2. Lentivirus Production and Transduction:
- Produce lentiviral particles for each sgRNA construct in a packaging cell line (e.g., HEK293T).
- Transduce the target cell line with the lentiviral particles.
3. Selection and Clonal Isolation:
- Select for successfully transduced cells using an appropriate antibiotic.
- Isolate single-cell clones to establish isogenic cell lines.
4. Knockout Validation:
- Expand the clones and validate the knockout of the target kinase at the genomic (sequencing), transcript (qPCR), and protein (Western blot) levels.
5. Phenotypic Assay:
- Treat the validated knockout and wild-type control cell lines with a dose range of this compound.
- Assess the phenotype of interest. If the phenotype is absent in the knockout cells upon treatment, it confirms that the effect was mediated by the knocked-out off-target kinase.
Visualizations
Caption: GSK-3 signaling pathways and potential off-target inhibition.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
GSK-3 Inhibitor XIII cytotoxicity in primary neurons
Welcome to the technical support center for researchers utilizing GSK-3 Inhibitor XIII in primary neuron cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] It functions by binding to the ATP-binding site of the GSK-3 enzyme, preventing it from phosphorylating its downstream substrates.[4] GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4][5]
Q2: What is the expected effect of this compound on primary neurons?
A2: GSK-3 is a key regulator of neuronal apoptosis.[1][6] Its inhibition is often associated with neuroprotective effects.[7] GSK-3 can promote apoptosis through the intrinsic pathway by acting on mitochondrial proteins.[1] Therefore, inhibiting GSK-3 with this compound is hypothesized to protect neurons from various apoptotic stimuli. However, the precise effect can be context-dependent, as GSK-3's role in cell death and survival is complex.[1]
Q3: I am observing unexpected cytotoxicity after treating my primary neurons with this compound. What are the potential causes?
A3: Unexpected cytotoxicity can arise from several factors. These include the concentration of the inhibitor, solvent toxicity, the health and density of the primary neuron culture, and potential off-target effects of the compound. It is crucial to systematically troubleshoot each of these possibilities.
Q4: How can I differentiate between apoptosis and necrosis in my primary neuron cultures treated with this compound?
A4: To distinguish between apoptotic and necrotic cell death, you can employ specific assays. Apoptosis is characterized by the activation of caspases, which can be measured using a caspase-3 activity assay.[2] Necrosis, on the other hand, involves the loss of membrane integrity, which can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[3]
Troubleshooting Guide
Problem 1: High Levels of Neuronal Cell Death Observed
| Possible Cause | Troubleshooting Action |
| Incorrect Inhibitor Concentration | Verify the final concentration of this compound in your culture medium. Perform a wide-range dose-response curve, starting from nanomolar concentrations, to determine the toxic threshold for your specific primary neuron type.[3] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic. Run a vehicle-only control experiment with the same solvent concentration.[2][3] |
| Suboptimal Culture Health | Ensure your primary neurons are healthy before treatment. This includes optimizing seeding density, using appropriate coating substrates like Poly-D-Lysine, and employing a suitable serum-free culture medium.[3] Healthy neurons should be well-adhered with extended processes.[3] |
| Contamination | Regularly inspect cultures for any signs of bacterial or fungal contamination. Employ sterile techniques throughout your experimental workflow.[3] |
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Action |
| Variability in Primary Neuron Preparations | Differences in cell viability and density between dissections can lead to variability. Standardize your neuron isolation and plating procedures. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating to achieve a uniform cell density across all wells of your culture plate.[3] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a culture plate can alter media and compound concentrations. To minimize this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.[3] |
| Assay Timing | The timing of your cytotoxicity assessment is critical. Perform a time-course experiment to identify the optimal endpoint for measuring the effects of this compound.[3] |
Experimental Protocols
Protocol 1: Neuronal Viability Assessment using MTT Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 1 x 10^4 cells per well and culture for 7-10 days to allow for maturation.[2]
-
Compound Treatment: Treat the neurons with various concentrations of this compound and appropriate controls (vehicle-only) for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Apoptosis Assessment using Caspase-3 Activity Assay
-
Cell Lysis: Following treatment with this compound, lyse the neurons using a buffer provided with a commercial caspase-3 activity assay kit.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Reaction: In a 96-well plate, combine an equal amount of protein from each sample with the caspase-3 substrate.[2]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at 405 nm.[2]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Mechanism of Action | ATP-competitive GSK-3 inhibitor | [1][2] |
| Ki | 24 nM | [1][2] |
| Molecular Formula | C18H15N5 | [2][3] |
| Molecular Weight | 301.35 g/mol | [2] |
| CAS Number | 404828-08-6 | [3] |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified pro-apoptotic signaling pathway involving GSK-3.
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. scbt.com [scbt.com]
- 4. Glycogen Synthase Kinase 3 Inhibition Promotes Adult Hippocampal Neurogenesis in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
how to prevent GSK-3 Inhibitor XIII degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and storage of GSK-3 Inhibitor XIII to prevent its degradation in solution. By following these recommendations, researchers can ensure the integrity and activity of the inhibitor throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: Upon receipt, the solid form of this compound should be stored at -20°C for long-term stability, which can be effective for up to three years. Before opening, it is advisable to centrifuge the vial to ensure all the powder is at the bottom and to allow the vial to warm to room temperature to prevent condensation, which could introduce moisture and promote degradation.[1]
Q2: What is the best solvent for preparing this compound stock solutions, and how should they be stored?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Once prepared, stock solutions should be aliquoted into single-use volumes to minimize repeated freeze-thaw cycles. For optimal stability, these aliquots should be stored in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[3]
Q3: My this compound solution has changed color. What should I do?
A3: A change in the color of your solution may indicate chemical degradation or oxidation.[4] It is recommended to discard the solution and prepare a fresh stock from the solid powder. To prevent this, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[4]
Q4: I observe precipitation in my stock solution after thawing. How can I prevent this?
A4: Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures. To address this, consider the following:
-
Concentration: Storing solutions at a slightly lower concentration might prevent precipitation.
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[4]
-
Solvent Choice: Ensure DMSO is of high purity and anhydrous, as moisture can affect solubility and stability.[2]
Troubleshooting Guide
Consistent experimental results depend on the stability of your reagents. If you suspect that this compound is degrading in your experiments, this guide provides a systematic approach to identify and resolve the issue.
Table 1: Troubleshooting Common Stability Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or reduced inhibitory activity | Degradation of the inhibitor in working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the inhibitor spends in aqueous buffers before use. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[3] | |
| Adsorption to plasticware. | Use low-binding polypropylene (B1209903) tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your assay buffer if compatible with your experimental setup. | |
| Precipitation in aqueous working solution | Poor aqueous solubility. | Lower the final concentration of the inhibitor. Ensure the final DMSO concentration is kept low (typically <0.5%) but sufficient to maintain solubility.[5] |
| pH-dependent solubility. | Evaluate the effect of buffer pH on the solubility of the inhibitor. | |
| Color change in stock solution | Oxidation or photodegradation. | Store stock solutions protected from light in amber vials or by wrapping the vial in aluminum foil.[1] Purge the vial with an inert gas (argon or nitrogen) to displace oxygen.[4] |
Experimental Protocols
To ensure the stability of this compound during your experiments, follow these detailed protocols for solution preparation and stability testing.
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, low-binding polypropylene vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Protocol 2: Assessment of this compound Stability
This protocol allows for a basic assessment of the inhibitor's stability under specific experimental conditions.
-
Preparation of Test Solutions: Prepare a working solution of this compound in your experimental buffer at the final desired concentration.
-
Incubation: Aliquot the working solution into separate vials for each time point and condition to be tested (e.g., room temperature vs. 4°C, light vs. dark).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to the inhibitor over time indicates degradation.
Visualizations
Signaling Pathway of GSK-3
Glycogen Synthase Kinase 3 (GSK-3) is a key regulator in numerous signaling pathways. This compound acts by competitively binding to the ATP-binding site of GSK-3, thereby inhibiting its kinase activity.
Caption: Simplified GSK-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preventing Degradation
A logical workflow can help minimize the degradation of this compound during experimental use.
Caption: Recommended workflow for handling this compound to maintain its stability.
Potential Degradation Pathways
Based on the chemical structure of this compound, (5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine, several degradation pathways can be inferred.
Caption: Inferred potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with GSK-3 Inhibitor XIII
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results observed with different batches of GSK-3 Inhibitor XIII.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] It binds to the ATP-binding site of the GSK-3 enzyme, preventing the transfer of phosphate (B84403) groups to its downstream substrates.[2] GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[3] By inhibiting GSK-3, this compound can modulate various signaling pathways.
Q2: My experimental results with this compound are not consistent across different batches. What could be the reason?
Inconsistent results between different batches of a kinase inhibitor can stem from several factors:
-
Purity and Identity Variations: There may be slight differences in the purity or the presence of impurities between batches. It is crucial to obtain a certificate of analysis (CoA) for each batch to verify its specifications.
-
Solubility Issues: Incomplete or inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.[4][5]
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to the degradation of the inhibitor, reducing its potency.[1][6]
Q3: I am not observing the expected downstream effects of GSK-3 inhibition, such as an increase in β-catenin levels. What should I check?
Several factors could contribute to a lack of expected efficacy:
-
Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific model.
-
Inactive GSK-3 Pathway: GSK-3 is often constitutively active, but it's important to confirm that the pathway is active under your specific experimental conditions.[6]
-
Timing of Analysis: The stabilization of downstream targets like β-catenin can be transient. A time-course experiment is crucial to identify the optimal time point for observing the desired effect.[6]
-
Cellular Conditions: Cell passage number, confluency, and variations in media components like fetal bovine serum (FBS) can significantly impact cellular responses to inhibitors.[6]
Q4: I am observing unexpected cytotoxicity with this compound treatment. What could be the cause?
Unexpected cell death can arise from:
-
High Inhibitor Concentration: Excessively high concentrations can lead to off-target effects, a common issue with kinase inhibitors, resulting in cellular stress and apoptosis.[6]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells (typically <0.5%).[4]
-
Incomplete Dissolution: Precipitates of the inhibitor in the culture medium can cause non-specific toxicity.[4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Batches
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variation in Purity | Always request and compare the Certificate of Analysis (CoA) for each new batch. Pay close attention to the purity specifications.If possible, perform an in-house quality control check, such as HPLC, to confirm purity. |
| Inconsistent Compound Handling | Standardize the protocol for preparing stock solutions. Ensure the compound is fully dissolved. Sonication may aid dissolution.[5]Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| Experimental Variability | Maintain consistent cell culture conditions, including cell passage number and confluency.[6]Use a single, qualified batch of serum for a series of experiments.[6]Avoid "edge effects" in multi-well plates by not using the outer wells for critical samples.[6] |
Issue 2: Lack of Expected Biological Effect
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and endpoint. |
| Incorrect Timing of Analysis | Conduct a time-course experiment to identify the peak of the expected biological response (e.g., β-catenin stabilization). |
| Inactive Signaling Pathway | Confirm the basal activity of the GSK-3 pathway in your cell model by checking the phosphorylation status of GSK-3 itself or its known substrates. |
| Poor Cell Permeability | While many inhibitors are cell-permeable, issues can arise. If suspected, consider using a positive control inhibitor with known cell permeability. |
Issue 3: Unexpected Off-Target Effects or Cytotoxicity
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Use the lowest effective concentration that produces the desired on-target effect.Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range. |
| Solvent Effects | Ensure the final solvent concentration is consistent across all treatments and below the toxic threshold for your cell line. |
| Inhibitor Specificity | To confirm that the observed phenotype is due to GSK-3 inhibition, use a structurally unrelated GSK-3 inhibitor as a control.Consider using genetic approaches like siRNA or CRISPR to knock down GSK-3 and compare the phenotype to that of the inhibitor treatment.[7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin Stabilization
This protocol outlines the steps to detect changes in β-catenin levels, a key downstream target of the Wnt/GSK-3 signaling pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against β-catenin
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control (DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a general guideline to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Dissolution: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Wnt signaling pathway and the role of GSK-3.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
GSK-3 Inhibitor XIII buffer compatibility for kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-3 Inhibitor XIII in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with a Ki (inhibition constant) of 24 nM.[1] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the GSK-3 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. GSK-3 is a key enzyme in various signaling pathways, including insulin (B600854) signaling, Wnt signaling, and cellular proliferation and apoptosis. Its inhibition is a subject of research for various diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is primarily soluble in Dimethyl Sulfoxide (DMSO).[2] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[3]
Q3: What are the typical components of a kinase assay buffer compatible with this compound?
A typical kinase assay buffer is designed to maintain the activity of the kinase and the integrity of the inhibitor. Below is a table summarizing common components and their recommended concentration ranges.
| Component | Function | Typical Concentration Range |
| Buffer | Maintains a stable pH | 20-50 mM |
| Examples: Tris-HCl, HEPES | pH 7.2-7.5 | |
| Divalent Cations | Essential for kinase activity (cofactor for ATP) | 5-20 mM |
| Example: Magnesium Chloride (MgCl₂) | ||
| Reducing Agent | Prevents oxidation of enzyme's cysteine residues | 1-5 mM |
| Example: Dithiothreitol (DTT) | ||
| Phosphatase Inhibitor | Prevents dephosphorylation of the substrate | 5-25 mM |
| Example: β-glycerophosphate | ||
| Chelating Agent | Prevents activity of metallophosphatases | 1-5 mM |
| Examples: EGTA, EDTA | ||
| Detergent | Reduces non-specific binding and inhibitor aggregation | 0.01-0.1% |
| Example: Triton X-100, Tween-20 | ||
| Carrier Protein | Stabilizes the enzyme and prevents non-specific adsorption | 0.1 mg/mL |
| Example: Bovine Serum Albumin (BSA) |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in kinase assays.
Problem 1: Inhibitor Precipitation in Assay Buffer
Symptom: You observe cloudiness or a visible precipitate after diluting the this compound stock solution into the aqueous kinase assay buffer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound has limited solubility in aqueous solutions. The final concentration of DMSO in the assay may be too low to keep the inhibitor dissolved. |
| Solution 1: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically between 0.5% and 1%. Perform a DMSO tolerance test for your kinase to ensure the solvent concentration does not affect enzyme activity. | |
| Solution 2: Prepare intermediate dilutions of the inhibitor in a buffer containing a higher percentage of DMSO before the final dilution into the assay plate. | |
| Buffer Composition | Certain buffer components or pH levels can decrease the solubility of small molecules. |
| Solution: Empirically test the solubility of this compound in different buffer conditions. Consider adjusting the pH or the concentration of salts. A solubility test can be performed by preparing serial dilutions of the inhibitor in the assay buffer and visually inspecting for precipitation or measuring light scattering. |
Problem 2: Inconsistent or Non-Reproducible IC₅₀ Values
Symptom: You observe significant variability in the half-maximal inhibitory concentration (IC₅₀) of this compound between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Aggregation | At higher concentrations, small molecule inhibitors can form aggregates, leading to non-specific inhibition and steep, non-reproducible dose-response curves. |
| Solution 1: Include a non-ionic detergent, such as 0.01-0.05% Triton X-100 or Tween-20, in your kinase assay buffer to help prevent aggregation. | |
| Solution 2: Visually inspect your inhibitor dilutions for any signs of precipitation or cloudiness before adding them to the assay. | |
| Assay Conditions | Variations in assay conditions such as incubation time, temperature, or ATP concentration can affect the apparent IC₅₀ value. |
| Solution: Standardize all assay parameters. For an ATP-competitive inhibitor like this compound, the apparent IC₅₀ is highly dependent on the ATP concentration. Use an ATP concentration at or near the Michaelis constant (Km) of the kinase for consistent results. | |
| Inhibitor Degradation | Improper storage or repeated freeze-thaw cycles of the inhibitor stock solution can lead to degradation. |
| Solution: Aliquot the this compound stock solution upon preparation and store at -80°C. Use a fresh aliquot for each experiment. |
Problem 3: No or Low Inhibitory Activity Observed
Symptom: this compound does not inhibit GSK-3 activity, even at high concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Inhibitor | The inhibitor may have degraded due to improper storage or handling. |
| Solution: Purchase a new batch of the inhibitor and store it correctly. Perform a quality control check, if possible. | |
| High ATP Concentration | As an ATP-competitive inhibitor, high concentrations of ATP in the assay will compete with the inhibitor for binding to the kinase, leading to a rightward shift in the IC₅₀ curve. |
| Solution: Lower the ATP concentration in your assay. An ideal starting point is the Km value of GSK-3 for ATP. | |
| Interaction with Buffer Components | A component in the assay buffer may be interfering with the inhibitor's activity. For example, a high concentration of a reducing agent like DTT could potentially interact with certain chemical moieties, although this is less common for the quinazoline (B50416) scaffold of this compound. |
| Solution: Systematically omit or replace components of the assay buffer to identify the interfering substance. For instance, prepare a buffer without DTT and compare the inhibitor's activity. |
Experimental Protocols & Visualizations
General In Vitro GSK-3β Kinase Assay Protocol
This protocol provides a general framework for a luminescence-based kinase assay to determine the IC₅₀ of this compound.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO.
-
Further dilute the DMSO serial dilutions into the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Prepare Kinase Reaction:
-
In each well of the plate, add the GSK-3β enzyme and the GSK-3 substrate peptide, both diluted in Kinase Assay Buffer.
-
-
Add Inhibitor:
-
Add the diluted this compound or vehicle control (DMSO in Kinase Assay Buffer) to the appropriate wells.
-
-
Initiate Reaction:
-
Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for GSK-3β.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for a typical in vitro kinase assay.
Caption: A logical guide for troubleshooting common issues.
Caption: Simplified Wnt/β-catenin signaling pathway showing the action of GSK-3 and its inhibitor.
References
minimizing variability in GSK-3 Inhibitor XIII experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for minimizing variability in experiments involving GSK-3 Inhibitor XIII.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3).[1][2] It binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate (B84403) groups to its substrates.[3] It has a reported inhibitory constant (Ki) of 24 nM.[1][4][5] GSK-3 is a serine/threonine protein kinase that exists in two isoforms, GSK-3α and GSK-3β, and is a key regulator in numerous cellular processes.[6][7]
Q2: How should I prepare and store stock solutions of this compound?
To ensure stability and minimize variability, proper preparation and storage are critical. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO).[8] To aid dissolution, sonication and gentle warming may be necessary.[4][9] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored under the recommended conditions.[1][8]
Q3: What are the primary on-target effects of inhibiting GSK-3?
GSK-3 is a constitutively active kinase involved in multiple signaling pathways.[10] Its inhibition leads to several key downstream effects:
-
Activation of the Wnt/β-catenin Pathway: GSK-3 normally phosphorylates β-catenin, marking it for proteasomal degradation.[11] Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription.[7][12]
-
Modulation of the PI3K/Akt Pathway: GSK-3 is downstream of the PI3K/Akt pathway. Insulin and growth factors activate Akt, which in turn phosphorylates and inactivates GSK-3.[13][14] Using a GSK-3 inhibitor can mimic aspects of this pathway's activation, such as increasing glycogen synthesis.[15][16]
-
Reduced Tau Phosphorylation: GSK-3 is a primary kinase responsible for the phosphorylation of the microtubule-associated protein tau.[6][17] Inhibition of GSK-3 can lead to a decrease in tau phosphorylation at specific sites, a key area of research in neurodegenerative diseases like Alzheimer's.[18][19]
Q4: What are the potential off-target effects and how can I control for them?
While this compound is potent, as an ATP-competitive inhibitor, there is a risk of off-target effects due to the conserved nature of the ATP-binding site across the kinome.[20][21] These effects are more likely at higher concentrations. To mitigate the risk of misinterpreting results:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the minimum concentration that produces the desired on-target effect in your specific experimental model.[17]
-
Employ Orthogonal Approaches: Confirm key findings using a structurally unrelated GSK-3 inhibitor to ensure the observed phenotype is due to GSK-3 inhibition and not a specific off-target effect of this compound.[17][22]
-
Utilize Genetic Controls: Where possible, use genetic tools like siRNA, shRNA, or CRISPR to deplete GSK-3 and compare the resulting phenotype to that induced by the inhibitor.[17]
Quantitative Data Summary
The following tables provide key quantitative data for this compound to assist in experimental design.
Table 1: Physicochemical and Pharmacological Properties
| Property | Value | Source(s) |
| Mechanism of Action | ATP-competitive | [1] |
| Inhibitory Constant (Ki) | 24 nM | [1][4][5] |
| Molecular Weight | 301.35 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Solubility in DMSO | 5 mg/mL to 80 mg/mL | [4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Source(s) |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. | [4][5] |
| In DMSO (Stock Solution) | -80°C | 6 months - 1 year | Recommended for long-term storage. | [1][4] |
| In DMSO (Stock Solution) | -20°C | Up to 1 month | For shorter-term storage. | [1] |
Signaling Pathways and Workflows
Key Signaling Pathways Involving GSK-3
GSK-3 is a critical node in several major signaling cascades. Understanding these pathways is essential for interpreting experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. NB-64-43061-25mg | this compound [404828-14-4] Clinisciences [clinisciences.com]
- 5. medkoo.com [medkoo.com]
- 6. GSK-3 - Wikipedia [en.wikipedia.org]
- 7. GSK3 in cell signaling | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GSK3 Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Glycogen Synthase Kinase-3 Inhibitor Protects Against Microvascular Hyperpermeability Following Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. benchchem.com [benchchem.com]
- 18. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 21. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 22. The GSK-3 Inhibitor CT99021 Enhances the Acquisition of Spatial Learning and the Accuracy of Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
issues with GSK-3 Inhibitor XIII in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-3 Inhibitor XIII in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CAS: 404828-08-6) is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3) with a Ki of 24 nM.[1] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, dissolve the compound in DMSO and store in aliquots at -80°C for up to six months, or at -20°C for up to one month.[1] To maintain the stability of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent and concentration for preparing stock solutions?
This compound is soluble in DMSO. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.
Q4: Are there any known safety concerns associated with this compound?
Yes, it is important to note that datasheets for this compound may carry a warning regarding potential carcinogenicity and teratogenicity. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, and consult the material safety data sheet (MSDS) before use.
Q5: What are the potential off-target effects of this compound?
As an ATP-competitive inhibitor, this compound may exhibit off-target activity due to the conserved nature of the ATP-binding pocket among kinases.[2][3] One study identified this compound as an inhibitor of Nek7 in a kinase inhibitor screen. Another publication refers to a compound with the same CAS number as a QPP-A inhibitor, suggesting potential off-target effects on CAMK1D.[4] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide for Long-Term Studies
Problem 1: High levels of cytotoxicity or unexpected cell death in long-term cultures.
| Potential Cause | Troubleshooting Steps |
| Inherent Toxicity | The supplier's disclaimer regarding potential carcinogenicity and teratogenicity suggests inherent toxicity. Long-term exposure, even at low concentrations, may lead to cumulative toxic effects. |
| Solution: Conduct a dose-response and time-course experiment to determine the maximum tolerated concentration and duration of exposure for your specific cell line. Consider using the lowest effective concentration for your long-term studies. | |
| Solvent Toxicity | High concentrations of the solvent (DMSO) can be toxic to cells, especially with repeated dosing in long-term experiments. |
| Solution: Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤0.1%). Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Compound Degradation | The inhibitor may degrade over time in the culture medium, leading to the formation of toxic byproducts. |
| Solution: For long-term experiments, consider replenishing the medium with a fresh inhibitor at regular intervals. The stability of the inhibitor in your specific culture medium and conditions should be empirically determined if possible. |
Problem 2: Loss of inhibitor efficacy or inconsistent results over time.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound may not be stable in aqueous culture media for extended periods. |
| Solution: Minimize the time the inhibitor is in the aqueous solution before being added to the cells. For long-term studies, replenish the media with freshly prepared inhibitor every 24-48 hours. | |
| Cellular Adaptation | Cells may adapt to the presence of the inhibitor over time, leading to a diminished response. This can occur through various mechanisms, including the upregulation of compensatory signaling pathways. |
| Solution: Monitor the phosphorylation status of a direct GSK-3 substrate (e.g., β-catenin, Tau) at different time points throughout the experiment to confirm sustained target engagement. Consider intermittent dosing schedules. | |
| Selection of Resistant Cells | In a heterogeneous cell population, prolonged exposure to the inhibitor may select for a subpopulation of cells that are resistant to its effects. |
| Solution: Use a well-characterized and homogeneous cell line. If you suspect the emergence of resistance, perform a new dose-response curve to see if the IC50 has shifted. |
Problem 3: Difficulty in confirming on-target effects and ruling out off-target effects.
| Potential Cause | Troubleshooting Steps |
| Lack of Specificity | As an ATP-competitive inhibitor, off-target effects are a significant concern, especially in long-term studies where cumulative effects can become more pronounced.[2][3] |
| Solution: • Use a second, structurally different GSK-3 inhibitor to confirm that the observed phenotype is due to GSK-3 inhibition. • Use genetic approaches such as siRNA or CRISPR/Cas9 to knockdown GSK-3 and compare the phenotype to that observed with the inhibitor. • Perform a rescue experiment by overexpressing a drug-resistant mutant of GSK-3. | |
| Suboptimal Assay Conditions | The downstream effects of GSK-3 inhibition may be transient or cell-type specific. |
| Solution: Perform a time-course experiment to identify the optimal time point for observing changes in downstream signaling. Ensure that the chosen downstream marker is relevant and robustly regulated by GSK-3 in your experimental model. |
Quantitative Data Summary
Due to the limited availability of specific long-term study data for this compound, the following table provides a comparison with other commonly used GSK-3 inhibitors to offer a broader context for experimental design.
| Inhibitor | Type | IC50 / Ki | Common Issues in Long-Term Studies |
| This compound | ATP-competitive | Ki = 24 nM | Potential for carcinogenicity/teratogenicity, off-target effects (Nek7, CAMK1D), limited long-term stability data. |
| CHIR-99021 | ATP-competitive | IC50 = 6.7 nM (GSK-3β) | High specificity but can still have off-target effects at higher concentrations; potential for cytotoxicity with prolonged exposure. |
| SB216763 | ATP-competitive | IC50 = 34.3 nM (GSK-3α/β) | Off-target effects on other kinases have been reported; can induce differentiation in some stem cell populations. |
| Tideglusib | Non-ATP competitive | IC50 = 60 nM (GSK-3β) | Generally considered to have a better safety profile than ATP-competitive inhibitors; has been used in clinical trials.[5] |
Experimental Protocols
In Vitro GSK-3 Kinase Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound on purified GSK-3 enzyme.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate (e.g., a pre-phosphorylated peptide like p-GS-2)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, GSK-3 substrate, and the diluted this compound or vehicle (DMSO).
-
Initiate the reaction by adding recombinant GSK-3β enzyme.
-
Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radioactive method).
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or boiling).
-
For radioactive assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of this compound in long-term cell culture.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO). For long-term studies, replenish the medium with the inhibitor at regular intervals.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or longer).
-
At the end of the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: GSK-3 signaling pathways and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of GSK-3 Inhibitor XIII and Other ATP-Competitive Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK-3 Inhibitor XIII with other prominent ATP-competitive inhibitors of Glycogen Synthase Kinase-3 (GSK-3). The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.
Introduction to GSK-3 Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. ATP-competitive inhibitors, which bind to the ATP-binding pocket of the kinase, are a major class of GSK-3 inhibitors. This guide focuses on comparing this compound with other well-characterized compounds within this class.
Quantitative Comparison of Potency
The potency of various ATP-competitive GSK-3 inhibitors is a critical factor in their experimental application. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and several other commonly used inhibitors.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) |
| This compound | GSK-3 | 24[1] | - |
| CHIR-99021 | GSK-3α / GSK-3β | - | 10 / 6.7 |
| AR-A014418 | GSK-3β | 38 | 104 |
| SB216763 | GSK-3α / GSK-3β | - | 34.3 |
| LY2090314 | GSK-3α / GSK-3β | - | 1.5 / 0.9 |
Kinase Selectivity Profile
The selectivity of an inhibitor for its target kinase over other kinases is crucial for minimizing off-target effects and ensuring experimental validity. While comprehensive head-to-head kinase panel screening data for all compounds is not uniformly available in the public domain, the following provides a summary of the known selectivity for the comparator inhibitors.
-
CHIR-99021: Exhibits high selectivity for GSK-3 over a broad panel of other kinases.[2]
-
AR-A014418: Shows no significant inhibition against a panel of 26 other kinases.
-
SB216763: Demonstrates minimal activity against 24 other protein kinases.
-
LY2090314: Is reported to be highly selective for GSK-3.
A direct, publicly available kinase selectivity profile for this compound was not identified during the literature search for this guide. Researchers are encouraged to perform their own selectivity profiling for this compound to ensure its suitability for their specific experimental context.
Experimental Methodologies
Detailed and reproducible experimental protocols are essential for the accurate assessment of GSK-3 inhibitors. Below are representative protocols for an in vitro kinase assay and a cell-based assay.
In Vitro GSK-3 Kinase Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the in vitro potency of GSK-3 inhibitors by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 specific peptide substrate
-
GSK-3 Inhibitor (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the GSK-3 inhibitor in DMSO. Further dilute these in the kinase assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Kinase Reaction Setup: In each well of the plate, add the GSK-3β enzyme and the peptide substrate, both diluted in kinase assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for GSK-3β.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps: first, adding an ADP-Glo™ reagent to deplete unused ATP, and second, adding a kinase detection reagent to convert ADP to ATP, which then generates a luminescent signal via luciferase.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.
Cell-Based β-Catenin Accumulation Assay
This assay measures the cellular activity of GSK-3 inhibitors by quantifying the accumulation of β-catenin, a downstream target of GSK-3 in the Wnt signaling pathway.
Materials:
-
Cell line (e.g., HEK293, LNCaP)
-
Complete cell culture medium
-
GSK-3 Inhibitor (e.g., this compound)
-
Lysis Buffer
-
BCA or Bradford protein assay reagents
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the GSK-3 inhibitor or vehicle control for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for β-catenin and the loading control. Normalize the β-catenin signal to the loading control to determine the relative increase in β-catenin levels in response to the inhibitor.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of ATP-competitive inhibition and a typical experimental workflow for characterizing GSK-3 inhibitors.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of GSK-3 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, with a focus on providing supporting experimental data and detailed methodologies.
Kinase Selectivity Profile: A Comparative Analysis
The following table summarizes the inhibitory activity of two representative GSK-3 inhibitors, CHIR-99021 and another potent inhibitor, ML320, against a panel of kinases. The data is presented as percent inhibition at a concentration of 10 µM.[1] A lower percentage indicates higher selectivity for GSK-3.
| Kinase | CHIR-99021 (% Inhibition at 10 µM) | ML320 (% Inhibition at 10 µM) |
| GSK3α | 99.9 | 99.9 |
| GSK3β | 99.9 | 99.9 |
| BRAF | 53.8 | 10.8 |
| CDK2/CycA2 | 79.3 | 78.7 |
| CDK2/CycE1 | 67.2 | 73.5 |
| CDK4 | 65.3 | 19 |
| CDK5 | 51.2 | 86.7 |
| CDK9 | 88.1 | 20.5 |
| CK1g1 | 85.8 | 0.5 |
| CK1g3 | 70.5 | 3.2 |
| DYKR1B | 70.5 | 52.5 |
| Erk5 | 61.3 | 0.6 |
| HIPK4 | 55.5 | 3.2 |
| LIMK1 | 78.9 | 6.7 |
| MAP2K6 | 65.3 | 0.1 |
| MELK | 53.5 | 4.5 |
| MLK3 | 52.7 | 18.8 |
| PKR | 57.1 | 0.1 |
| PLK1 | 59.2 | 21.3 |
| RSK3 | 53.6 | 0.1 |
Table 1: Comparative kinase selectivity profile of CHIR-99021 and ML320.[1]
Another widely used GSK-3 inhibitor, SB-216763, is reported to be a potent and selective ATP-competitive inhibitor of GSK-3.[2] It exhibits minimal activity against 24 other protein kinases, with IC50 values greater than 10 µM for those kinases. KINOMEscan profiling of SB-216763 has shown that while it is a potent GSK-3 inhibitor, it may target numerous other kinases, limiting its utility as a highly specific probe in certain contexts.[3] In contrast, CHIR-99021 is considered one of the most selective GSK-3 inhibitors, displaying a 350-fold selectivity for GSK-3β over cyclin-dependent kinases (CDKs).[3][4]
Experimental Protocols for Kinase Profiling
To determine the cross-reactivity profile of a kinase inhibitor, a robust and sensitive assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[5][6][7][8]
ADP-Glo™ Kinase Assay Protocol
This protocol is a generalized procedure and may require optimization for specific kinases and inhibitors.
Materials:
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Purified kinase of interest and panel of off-target kinases
-
Substrate for each kinase
-
ATP
-
Test inhibitor (e.g., GSK-3 Inhibitor XIII)
-
Kinase buffer
-
White, opaque multi-well plates (e.g., 384-well)
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the test inhibitor dilution or vehicle (DMSO control) to the appropriate wells.
-
Add 2.5 µL of a 2x kinase and 2x substrate solution in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for the on-target kinase (GSK-3) and any off-target kinases that show significant inhibition.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of GSK-3, the following diagrams are provided.
GSK-3 is a critical regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[9] Understanding these pathways is essential for elucidating the functional consequences of GSK-3 inhibition.
In the absence of a Wnt signal, GSK-3 is part of a destruction complex that phosphorylates β-catenin, targeting it for degradation.[9] Wnt signaling inhibits this complex, leading to β-catenin accumulation and gene transcription. In the PI3K/Akt pathway, growth factors activate Akt, which in turn phosphorylates and inhibits GSK-3.[9]
By providing a framework for comparing kinase inhibitor selectivity and detailing a robust experimental protocol, this guide aims to equip researchers with the necessary tools to confidently investigate the role of GSK-3 in their specific areas of interest. The included diagrams offer a visual representation of the experimental workflow and the key signaling pathways, facilitating a deeper understanding of GSK-3 biology.
References
- 1. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
Comparative Analysis of GSK-3 Alpha vs. Beta Inhibition by GSK-3 Inhibitor XIII
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
GSK-3 Inhibitor XIII is a potent, ATP-competitive inhibitor of GSK-3.[1] The available data indicates a strong inhibitory effect on GSK-3, though a direct comparative analysis of the IC50 or Kᵢ values for the individual alpha and beta isoforms is not specified in the reviewed literature. The high degree of homology in the ATP-binding pocket of GSK-3α and GSK-3β often leads to similar potencies for ATP-competitive inhibitors.[2]
| Inhibitor | Target(s) | Kᵢ (nM) | Notes |
| This compound | GSK-3 | 24 | The specific Kᵢ for GSK-3α and GSK-3β isoforms is not individually reported.[1] |
For the purpose of comparison, the table below includes other well-characterized GSK-3 inhibitors for which isoform-specific data is available. This provides context for the typical range of potencies and selectivities observed with GSK-3 inhibitors.
| Inhibitor | Target | IC₅₀ (nM) for GSK-3α | IC₅₀ (nM) for GSK-3β |
| COB-187 | GSK-3 | 22 | 11 |
| MMBO | GSK-3 | 37 | 53 |
| BRD0705 | GSK-3 | 66 | 515 |
| BRD3731 | GSK-3 | 215 | 15 |
Experimental Protocols
To determine the specific inhibitory activity of this compound against GSK-3α and GSK-3β, a biochemical kinase assay would be employed. The following is a detailed methodology for a typical in vitro GSK-3 kinase assay.
Objective: To determine the IC₅₀ values of this compound for GSK-3α and GSK-3β.
Materials:
-
Recombinant human GSK-3α and GSK-3β enzymes
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound
-
Adenosine triphosphate (ATP), γ-³²P-ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well plates
-
Scintillation counter or luminescence reader
-
Phosphocellulose paper (for radiometric assay)
Procedure (Radiometric Assay):
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the GSK-3 substrate peptide, and the diluted this compound.
-
Enzyme Addition: Add either GSK-3α or GSK-3β enzyme to each well to initiate the reaction.
-
Initiation of Phosphorylation: Start the phosphorylation reaction by adding a mixture of ATP and γ-³²P-ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution like 3% phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined from the resulting dose-response curve using non-linear regression analysis.
Procedure (Luminescence-Based Assay - ADP-Glo™):
-
Reaction Setup: Similar to the radiometric assay, set up the kinase reaction with GSK-3α or GSK-3β, substrate, ATP, and serial dilutions of this compound in a 96-well plate.
-
Incubation: Incubate at 30°C for the desired reaction time.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output using a luciferase reaction.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition based on the luminescence signal and determine the IC₅₀ value as described above.
Mandatory Visualization
Below are diagrams illustrating the GSK-3 signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: Simplified GSK-3 signaling pathways in Wnt and Insulin signaling.
Caption: Experimental workflow for determining the IC50 of this compound.
References
A Comparative Guide to the Efficacy of GSK-3 Inhibitor XIII
Glycogen (B147801) Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that acts as a critical negative regulator in numerous signaling pathways.[1][2] As a constitutively active enzyme, its inhibition is a key step in activating downstream signals involved in metabolism, cell proliferation, and apoptosis.[3][4] GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β, which have become significant therapeutic targets for a wide range of pathologies, including Alzheimer's disease, type 2 diabetes, bipolar disorder, and various cancers.[1][2][4][5][6]
The therapeutic potential of GSK-3 has driven the development of numerous inhibitors with diverse chemical structures and mechanisms of action. These are broadly categorized as ATP-competitive, non-ATP-competitive, and substrate-competitive inhibitors.[3] This guide provides a comparative analysis of GSK-3 Inhibitor XIII, an ATP-competitive inhibitor, evaluating its efficacy against other well-characterized GSK-3 inhibitors.
Profile of this compound
This compound, chemically identified as (5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine, is a potent, small-molecule inhibitor that targets the ATP-binding site of GSK-3.[7] Its efficacy is demonstrated by a strong binding affinity.
Comparative Efficacy of GSK-3 Inhibitors
The performance of this compound is best understood in the context of alternative inhibitors. The following table summarizes key quantitative data for a selection of prominent GSK-3 inhibitors, highlighting differences in their potency, mechanism, and isoform selectivity.
| Inhibitor Name | Class / Mechanism | Target Isoform(s) | IC₅₀ / Kᵢ | Key Notes & References |
| This compound | ATP-Competitive | GSK-3 | Kᵢ: 24 nM | Potent aminopyrazole compound.[7][8] |
| LY2090314 | ATP-Competitive | GSK-3α / GSK-3β | IC₅₀: 1.5 nM (α) / 0.9 nM (β) | Highly potent and selective inhibitor.[9][10] |
| CHIR-99021 | ATP-Competitive | GSK-3α / GSK-3β | IC₅₀: 10 nM (α) / 6.7 nM (β) | Exhibits over 500-fold selectivity for GSK-3 versus other kinases.[1][10] |
| COB-187 | ATP-Competitive | GSK-3α / GSK-3β | IC₅₀: 22 nM (α) / 11 nM (β) | Highly potent and selective inhibitor.[9][11] |
| BIO (GSK-3 Inhibitor IX) | ATP-Competitive | GSK-3α / GSK-3β | IC₅₀: 5 nM | Specific inhibitor with >16-fold selectivity over CDK5.[10] |
| SB-415286 | ATP-Competitive | GSK-3α / GSK-3β | Kᵢ: 31 nM (α) | Potent inhibitor with similar potency for both isoforms.[9][10] |
| Tideglusib | Non-ATP-Competitive | GSK-3β | IC₅₀: 60 nM | Irreversible inhibitor evaluated in clinical trials for Alzheimer's disease.[9][10][12][13] |
| Lithium | Non-Competitive | GSK-3 | Micromolar range (mM) | A naturally occurring cation that competes with magnesium ions; used clinically for bipolar disorder.[4][14] |
Signaling Pathways Modulated by GSK-3 Inhibition
GSK-3 is a central node in major signaling cascades. Its inhibition by compounds like this compound relieves the suppression of downstream targets, leading to the activation of these pathways. The diagram below illustrates the role of GSK-3 in the Wnt/β-catenin and PI3K/Akt insulin (B600854) signaling pathways.
Experimental Protocols
Evaluating the efficacy of a kinase inhibitor requires robust and reproducible experimental methods. Below is a representative protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound like this compound using an in vitro kinase assay.
Protocol: In Vitro GSK-3 Kinase Assay (Fluorescence-Based)
This protocol describes a common method to measure the inhibitory effect of a compound on GSK-3 activity by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.
1. Materials and Reagents:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide primer)
-
This compound and other test compounds
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates (low-volume, white)
-
Plate reader capable of luminescence or fluorescence detection
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer to achieve the final desired concentrations (e.g., from 10 µM to 0.1 nM).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of diluted inhibitor solution (or DMSO for control wells).
-
10 µL of a solution containing the GSK-3β enzyme and substrate peptide in kinase buffer.
-
-
Initiation of Reaction: Add 10 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for GSK-3 to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes. Ensure the reaction does not proceed to completion to maintain linearity.
-
Detection:
-
Stop the kinase reaction by adding 25 µL of the kinase detection reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add a second detection reagent that converts the ADP produced by the kinase reaction into a luminescent or fluorescent signal.
-
-
Data Acquisition: Read the signal (e.g., luminescence) on a compatible plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and a "maximal inhibition" control (e.g., a high concentration of a known potent inhibitor) as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Workflow for IC₅₀ Determination
The following diagram outlines the logical flow of the experimental protocol described above.
Conclusion
This compound is a potent ATP-competitive inhibitor of GSK-3, with a Kᵢ value of 24 nM that places it among other well-regarded research inhibitors like COB-187 and SB-415286.[7][8][9][10][11] While compounds like LY2090314 and CHIR-99021 demonstrate even greater potency in the low single-digit nanomolar range, this compound remains a valuable tool for investigating the cellular functions of GSK-3.[9][10]
The choice of an inhibitor for a particular study depends on the research goals. ATP-competitive inhibitors like this compound are effective at directly blocking kinase activity. However, for applications requiring different mechanisms of action or potential for in vivo use, non-ATP-competitive inhibitors like Tideglusib may offer advantages, including potentially higher selectivity and a different pharmacological profile.[13] Ultimately, the data presented in this guide provides researchers with a quantitative basis for selecting the most appropriate GSK-3 inhibitor for their experimental needs.
References
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activator or inhibitor? GSK-3 as a new drug target: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. GSK-3 - Wikipedia [en.wikipedia.org]
- 5. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]
- 6. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. This compound [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Comparative Guide to GSK-3 Inhibitor XIII and a Selection of Alternative Compounds in Modulating β-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK-3 Inhibitor XIII and other commonly used GSK-3 inhibitors, focusing on their downstream effects on β-catenin signaling. The information presented is supported by experimental data to aid in the selection of the most suitable compound for research applications.
Introduction to GSK-3 and β-Catenin Signaling
Glycogen (B147801) Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes. A key function of GSK-3 is the regulation of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and fate.
Overview of this compound
This compound is a potent and ATP-competitive inhibitor of GSK-3 with a reported Ki of 24 nM. Its chemical formula is C₁₈H₁₅N₅. By inhibiting GSK-3, this compound effectively stabilizes β-catenin, leading to the activation of the canonical Wnt/β-catenin signaling pathway.
Comparative Analysis of GSK-3 Inhibitors
This section compares this compound with other widely used GSK-3 inhibitors. The provided potency values (IC₅₀/Ki) are derived from various studies and should be considered as relative indicators of potency, as experimental conditions can vary.
Quantitative Data Summary
| Inhibitor | Target(s) | Potency (IC₅₀/Ki) | Mechanism of Action |
| This compound | GSK-3 | Ki = 24 nM | ATP-competitive |
| CHIR99021 | GSK-3α/β | IC₅₀ = 10 nM (GSK-3α) / 6.7 nM (GSK-3β)[1] | ATP-competitive |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3α/β | IC₅₀ = 5 nM[1] | ATP-competitive |
| TWS119 | GSK-3β | IC₅₀ = 30 nM[2] | ATP-competitive |
| Kenpaullone | GSK-3β, Cdk1/2/5 | IC₅₀ = 0.23 µM (GSK-3β)[3] | ATP-competitive |
| AR-A014418 | GSK-3β | IC₅₀ = 104 nM, Ki = 38 nM[4][5] | ATP-competitive |
Downstream Effects on β-Catenin
Inhibition of GSK-3 by these compounds consistently leads to the following downstream effects on β-catenin:
-
Decreased Phosphorylation: GSK-3 inhibitors prevent the phosphorylation of β-catenin at key serine and threonine residues (S33, S37, and T41).
-
Increased Protein Stability and Accumulation: By preventing phosphorylation-dependent degradation, these inhibitors lead to a significant increase in total β-catenin protein levels.
-
Nuclear Translocation: Stabilized β-catenin translocates from the cytoplasm to the nucleus. Studies have shown that treatment with GSK-3 inhibitors like BIO results in a significant increase in nuclear and perinuclear β-catenin staining[6].
-
Activation of TCF/LEF Reporter Gene Expression: The nuclear accumulation of β-catenin leads to the activation of TCF/LEF-mediated transcription. For example, TWS119 has been shown to cause a dose-dependent increase in TCF/LEF reporter activity[7].
Experimental Protocols
Western Blotting for β-Catenin Stabilization
This protocol is used to qualitatively and quantitatively assess the increase in total and non-phosphorylated (active) β-catenin levels following treatment with GSK-3 inhibitors.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-total β-catenin
-
Anti-non-phospho (active) β-catenin (Ser33/37/Thr41)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound or other inhibitors at desired concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the β-catenin/TCF/LEF complex.
Materials:
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
A constitutively expressing Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, treat the cells with this compound or other inhibitors at various concentrations.
-
Cell Lysis: After the desired treatment time (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the effect of GSK-3 inhibition.
Caption: Experimental workflow for Western blot analysis of β-catenin.
Caption: Experimental workflow for TCF/LEF luciferase reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro GSK-3 Inhibition: GSK-3 Inhibitor XIII vs. Lithium
This guide provides a detailed comparison of two distinct inhibitors of Glycogen (B147801) Synthase Kinase 3 (GSK-3): the potent, ATP-competitive small molecule, GSK-3 Inhibitor XIII, and the well-known mood stabilizer, lithium. This document is intended for researchers, scientists, and drug development professionals seeking to understand the in vitro characteristics and experimental considerations for these two compounds.
Introduction to GSK-3 and its Inhibition
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] It is a key downstream component of several major signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways.[2][3][4] Given its involvement in various pathologies, including cancer, neurodegenerative diseases, and bipolar disorder, GSK-3 has emerged as a significant therapeutic target.[1]
Inhibition of GSK-3 can be achieved through various mechanisms. This compound represents a class of highly potent and specific ATP-competitive inhibitors. In contrast, lithium, a long-established therapeutic agent, inhibits GSK-3 through a more complex and less direct mechanism. This guide will objectively compare these two agents based on their in vitro performance, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Activity
The in vitro potency of this compound and lithium against GSK-3 differs significantly. The following table summarizes their key quantitative parameters.
| Parameter | This compound | Lithium |
| Mechanism of Action | ATP-competitive | Uncompetitive with respect to ATP, competitive with respect to Magnesium (Mg2+) |
| Ki (inhibition constant) | 24 nM[5] | ~2.0-3.5 mM[6] |
| Reported Inhibition | 34% inhibition at 2.5 µM[7] | - |
Mechanism of Action
This compound
This compound is an aminopyrazole compound that functions as a potent, ATP-competitive inhibitor of GSK-3.[5][7] This means it binds to the ATP-binding pocket of the GSK-3 enzyme, directly preventing the binding of ATP and subsequent phosphorylation of its substrates.
Lithium
Lithium's inhibition of GSK-3 is multifaceted and occurs through both direct and indirect mechanisms.
-
Direct Inhibition: Lithium directly inhibits GSK-3 by acting as a competitive inhibitor with respect to magnesium (Mg2+).[8][9] Mg2+ is an essential cofactor for GSK-3's kinase activity, and lithium's interference with Mg2+ binding reduces the enzyme's catalytic efficiency.[8]
-
Indirect Inhibition: Lithium can also indirectly inhibit GSK-3 by promoting its inhibitory phosphorylation at serine 9 (for GSK-3β) or serine 21 (for GSK-3α).[9][10] This is often mediated through the activation of upstream kinases like Akt (Protein Kinase B).[6][11]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of GSK-3 in cellular signaling and a typical workflow for an in vitro inhibition assay.
Experimental Protocols
The following is a generalized protocol for an in vitro GSK-3 inhibition assay using a luminescence-based method that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate (e.g., a specific peptide like ULight-GS)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (stock solution in DMSO)
-
Lithium Chloride (LiCl) (stock solution in water)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white microplates
-
Microplate reader capable of luminescence detection
Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and lithium in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute the recombinant GSK-3β enzyme and the GSK-3 substrate in the kinase assay buffer to the desired working concentrations.
-
Prepare the ATP solution in the kinase assay buffer. The final concentration should be at or near the Km of GSK-3 for ATP for competitive inhibitor studies.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor (this compound or lithium) or vehicle control (DMSO/water) to the wells of a 384-well plate.
-
Add 2 µL of the diluted GSK-3β enzyme solution to each well.
-
Add 2 µL of the GSK-3 substrate/ATP mixture to each well to initiate the kinase reaction.[12]
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified period, typically 60 minutes, to allow the phosphorylation reaction to proceed.[12]
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate the plate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.[12]
-
Incubate for another 30-60 minutes at room temperature.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of GSK-3 inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound and lithium represent two distinct classes of GSK-3 inhibitors with markedly different in vitro properties.
-
This compound is a highly potent, ATP-competitive inhibitor with a Ki in the nanomolar range.[5] Its direct and specific mechanism of action makes it an excellent tool for in vitro studies aimed at elucidating the direct consequences of GSK-3 inhibition.
-
Lithium is a much less potent in vitro inhibitor, with a Ki in the millimolar range.[6] Its complex mechanism, involving both direct competition with Mg2+ and indirect regulation via upstream signaling pathways, suggests that its cellular effects are likely broader and not solely attributable to direct GSK-3 inhibition.[6][8][11]
The choice between these two inhibitors for in vitro studies will depend on the specific research question. This compound is suitable for precise and direct inhibition of GSK-3's catalytic activity. Lithium, on the other hand, may be more relevant for studies aiming to replicate the broader cellular effects observed in a therapeutic context, though its lack of specificity presents a significant confounding factor.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. GSK3 in cell signaling | Abcam [abcam.com]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of GSK-3 Inhibitors: Focus on AR-A014418 Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors, with a specific focus on the prototypical inhibitor AR-A014418 and its analogues. The information presented is supported by experimental data to aid in the rational design of novel and potent GSK-3 inhibitors.
Introduction to GSK-3 and Its Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of several diseases, such as Alzheimer's disease, type II diabetes, and certain cancers.[2] As a result, GSK-3 has emerged as a significant therapeutic target for drug discovery.
AR-A014418 is a potent and selective ATP-competitive inhibitor of GSK-3β.[3] Its 1-aryl-3-benzylurea scaffold has served as a foundation for the development of numerous analogues with improved potency and selectivity.[1] This guide will delve into the SAR of this chemical series, providing quantitative data and detailed experimental methodologies.
Structure-Activity Relationship of AR-A014418 Analogues
The inhibitory activity of AR-A014418 and its analogues against GSK-3β is highly dependent on the nature and position of substituents on the aryl and benzyl (B1604629) rings of the 1-aryl-3-benzylurea core. The following table summarizes the in vitro GSK-3β inhibitory activity (IC50) of a selection of these compounds.
| Compound | Aryl Moiety | Benzyl Moiety | GSK-3β IC50 (nM) |
| AR-A014418 | 5-nitro-1,3-thiazol-2-yl | 4-methoxybenzyl | 104[3] |
| Compound 1 | 5-nitro-1,3-thiazol-2-yl | benzyl | 330[1] |
| Compound 2 | 5-nitro-1,3-thiazol-2-yl | 2-methoxybenzyl | >10000[1] |
| Compound 3 | 5-nitro-1,3-thiazol-2-yl | 3-methoxybenzyl | 2800[1] |
| Compound 4 (Pyridylurea 62) | 6-chloropyridin-3-yl | 4-methoxybenzyl | 98[1] |
| Compound 5 (Benzothiazolylurea 66) | 6-nitro-1,3-benzothiazol-2-yl | 4-methoxybenzyl | 140[1] |
| Compound 6 | 4-nitrophenyl | 4-methoxybenzyl | 480[1] |
| Compound 7 | 5-bromopyridin-2-yl | 4-methoxybenzyl | 230[1] |
Key SAR Observations:
-
Aryl Moiety: The nature of the heterocyclic or aromatic ring system is critical for potent inhibition. The 5-nitrothiazole (B1205993) of AR-A014418 is a key feature. Replacing it with a 6-chloropyridin-3-yl (Compound 4) or a 6-nitro-1,3-benzothiazol-2-yl (Compound 5) can lead to enhanced or comparable potency.[1] A simple 4-nitrophenyl group (Compound 6) results in a significant loss of activity.[1]
-
Benzyl Moiety: Substituents on the benzyl ring significantly influence activity. The 4-methoxy group in AR-A014418 is crucial for high potency.[1] Removal of this group (Compound 1) leads to a decrease in activity.[1] Moving the methoxy (B1213986) group to the 2-position (Compound 2) results in a dramatic loss of activity, while a 3-methoxy group (Compound 3) is better tolerated but still less potent than the 4-methoxy analogue.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of AR-A014418 and its analogues.
In Vitro GSK-3β Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a substrate peptide by GSK-3β. The inhibition of this phosphorylation by a test compound is quantified.
Materials:
-
Recombinant human GSK-3β enzyme
-
ULight™-labeled substrate peptide (e.g., ULight-CREB)
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-phospho-CREB)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Test compounds (dissolved in DMSO)
-
384-well low-volume microplates
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the GSK-3β enzyme and the ULight™-labeled substrate peptide in the assay buffer.
-
Initiation of Reaction: Add the test compound dilutions to the wells of the microplate. To initiate the kinase reaction, add the ATP solution to each well. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and EDTA.
-
Signal Measurement: After another incubation period (e.g., 60 minutes) to allow for antibody binding, measure the time-resolved fluorescence at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor) using a suitable plate reader.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
GSK-3 Signaling Pathways
GSK-3 is a key regulator in multiple signaling pathways. The following diagrams illustrate its role in the Wnt/β-catenin and PI3K/Akt pathways.
Caption: Wnt/β-catenin signaling pathway.
Caption: PI3K/Akt signaling pathway and GSK-3 regulation.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro GSK-3 kinase inhibition assay.
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
- 1. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK-3 Inhibitors: GSK-3 Inhibitor XIII and AR-A014418
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular potency of two notable Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors: GSK-3 Inhibitor XIII and AR-A014418. This analysis is supported by available experimental data to facilitate informed decisions in research and development.
Data Presentation
The following tables summarize the key quantitative data for this compound and AR-A014418, focusing on their inhibitory potency against GSK-3 and their effects in cellular models.
Table 1: Biochemical Potency against GSK-3
| Parameter | This compound | AR-A014418 |
| Mechanism of Action | ATP-Competitive | ATP-Competitive[1][2][3][4] |
| Ki | 24 nM[1] | 38 nM[2][4] |
| IC50 | Data not available | 104 nM[2][4] |
Table 2: Cellular Activity
| Cellular Effect | This compound | AR-A014418 |
| Antiproliferative IC50 | 1.4 µM (COLO 205 cells)[1] | 14 µM (BxPC3 cells)[2] |
| 7.99 µM (DU-145 cells)[1] | 22 µM (HUPT3 cells)[2] | |
| 29 µM (MIAPaCa2 cells)[2] | ||
| Tau Phosphorylation Inhibition IC50 | Data not available | 2.7 µM (in 3T3 fibroblasts expressing human tau)[2][4] |
Based on the available data, this compound exhibits a slightly lower inhibition constant (Ki) compared to AR-A014418, suggesting a higher binding affinity for GSK-3 in biochemical assays.[1][2][4] In cellular assays, this compound demonstrates more potent antiproliferative effects in the tested cancer cell lines than AR-A014418.[1][2] Conversely, AR-A014418 has been characterized for its ability to inhibit tau phosphorylation in a specific cellular model.[2][4] It is important to note that AR-A014418 has been shown to be highly selective for GSK-3 over a panel of 26 other kinases.[3]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are the available details for the key experiments cited.
Biochemical Kinase Inhibition Assay (for AR-A014418)
A scintillation proximity assay was utilized to determine the in vitro kinase activity of GSK-3. The assay was performed in microtiter plates with the following components:
-
Enzyme: Recombinant human GSK-3 (a mix of α and β isoforms)
-
Substrate: Biotinylated peptide substrate (biotin-AAEELDSRAGS(PO3H2)PQL) at a final concentration of 2 µM.
-
ATP: A mixture of [γ-33P]ATP and unlabeled ATP to a final concentration of 1 µM.
-
Inhibitor: Varying concentrations of AR-A014418.
-
Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, and 0.5 µg of bovine serum albumin per 25 µl.
The reaction was initiated by the addition of ATP and incubated for a set period. The amount of phosphorylated substrate was then quantified using a scintillation counter.[2]
Cellular Proliferation Assay (for this compound)
The antiproliferative activity of this compound was assessed using a thymidine (B127349) uptake inhibition assay in human COLO 205 cancer cells. Cells were treated with the inhibitor for 96 hours, and the inhibition of thymidine incorporation was measured to determine the IC50 value.[1] For DU-145 cells, a CCK-8 assay was used to determine antiproliferative activity after 48 hours of treatment.[1]
Cellular Tau Phosphorylation Assay (for AR-A014418)
3T3 fibroblasts stably expressing human four-repeat tau protein were treated with AR-A014418. The inhibition of tau phosphorylation at the GSK-3 specific site (Ser-396) was quantified to determine the cellular IC50.[2][4]
Visualizations
GSK-3 Signaling Pathway
Glycogen Synthase Kinase-3 is a critical node in multiple signaling pathways, including the Wnt/β-catenin and insulin (B600854) signaling pathways. Its activity influences a wide range of cellular processes.
Caption: Overview of key GSK-3 signaling pathways and points of inhibition.
Experimental Workflow for a GSK-3 Kinase Inhibition Assay
The following diagram outlines a general workflow for determining the in vitro potency of a GSK-3 inhibitor.
References
A Head-to-Head Comparison of GSK-3 Inhibitors: GSK-3 Inhibitor XIII and SB216763
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent GSK-3 Inhibitors
Glycogen (B147801) Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been linked to various pathologies such as Alzheimer's disease, bipolar disorder, and cancer, making it a critical target for therapeutic intervention. This guide provides a detailed comparison of two widely used ATP-competitive GSK-3 inhibitors: GSK-3 Inhibitor XIII and SB216763. We present a summary of their performance based on available experimental data, detailed experimental protocols for their evaluation, and visualizations of the pertinent signaling pathway and a general experimental workflow.
Performance and Specificity: A Quantitative Comparison
| Parameter | This compound | SB216763 | Reference |
| Mechanism of Action | ATP-competitive | ATP-competitive | [1] |
| Potency (Ki) | 24 nM | 9 nM | [1][2] |
| Potency (IC50) | Not explicitly found | 34.3 nM (for GSK-3α) | [3] |
| Isoform Selectivity | Not explicitly stated | Equally effective against GSK-3α and GSK-3β | [3] |
Table 1: Biochemical Potency and Selectivity. This table summarizes the key biochemical parameters of this compound and SB216763.
| Parameter | This compound | SB216763 | Reference |
| Kinase Selectivity | Information not readily available | Minimal activity against 24 other protein kinases (IC50 >10 μM) | [4] |
| Cellular Activity | Not explicitly quantified | Stimulates glycogen synthesis (EC50 = 3.6 µM); Induces β-catenin-dependent gene transcription | [3] |
Table 2: Kinase Selectivity and Cellular Activity. This table highlights the broader kinase selectivity profile and demonstrated cellular effects of the two inhibitors.
Experimental Protocols
To facilitate the independent evaluation and comparison of these inhibitors, detailed methodologies for key experiments are provided below.
In Vitro GSK-3 Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against GSK-3 using a radiometric assay.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GS-2 peptide substrate (a region of glycogen synthase)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)
-
This compound or SB216763 (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, 1 nM human GSK-3α, and 28 μM GS-2 peptide substrate.
-
Add varying concentrations of the GSK-3 inhibitor (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding 0.34 μCi of [γ-³³P]ATP to each well. The final ATP concentration should be 10 μM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of β-catenin Stabilization
Inhibition of GSK-3 leads to the stabilization and accumulation of β-catenin. This protocol describes how to assess this effect in a cellular context.
Materials:
-
Cell line (e.g., HEK293T)
-
Cell culture medium and supplements
-
This compound or SB216763
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the GSK-3 inhibitor (e.g., 5-25 µM for SB216763) or DMSO for a specified duration (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the extent of stabilization.
Visualizing the Molecular Context
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The Wnt/β-catenin signaling pathway, a key pathway regulated by GSK-3.
Caption: A generalized workflow for assessing GSK-3 inhibition in cells.
References
- 1. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB216763 | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of GSK-3 Inhibitor XIII
Researchers and drug development professionals handling GSK-3 Inhibitor XIII must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This potent, ATP-competitive Glycogen Synthase Kinase-3 (GSK-3) inhibitor, with a Ki of 24 nM, requires careful management as a potentially hazardous substance.[1][2] The following guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is provided in the table below.
| Property | Value |
| CAS Number | 404828-14-4[1] |
| Molecular Formula | C18H15N5[1] |
| Molecular Weight | 301.35 g/mol [1] |
| Purity | ≥95% to 98.79%[2][3] |
| Form | Solid |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL)[2] |
Disposal Protocol: A Step-by-Step Guide
Given the nature of this compound, all waste materials, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Adherence to institutional and local environmental regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound, along with contaminated personal protective equipment (PPE) such as gloves and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, leak-proof, and shatter-resistant hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the chemical name.
-
Contaminated Labware: Items such as vials, pipette tips, and other disposable labware that have come into contact with the inhibitor should be placed in a designated, sealed, and clearly labeled hazardous waste container.
2. Container Labeling:
All hazardous waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "(5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine" or "this compound"[3]
-
The CAS number: 404828-14-4
-
An indication of the hazards (e.g., "Potent Compound," "Toxic")
-
The date of waste accumulation
3. Storage:
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.
4. Decontamination:
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound. A common and effective procedure involves:
-
Wiping surfaces with a suitable solvent (e.g., 70% ethanol).
-
Following with a thorough cleaning using a laboratory-grade detergent.
-
Disposing of all cleaning materials (wipes, etc.) as hazardous waste.
5. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. [4]
Experimental Workflows and Signaling Pathways
To provide further context for researchers, the following diagrams illustrate a typical experimental workflow for handling GSK-3 inhibitors and the signaling pathway in which GSK-3 plays a crucial role.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
